molecular formula C7H17O4P B12561112 [(S)-2-Hydroxypropyl]phosphonic acid diethyl ester CAS No. 178759-66-5

[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester

Cat. No.: B12561112
CAS No.: 178759-66-5
M. Wt: 196.18 g/mol
InChI Key: KWNMQIWYIFTQKQ-ZETCQYMHSA-N
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Description

[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester is a useful research compound. Its molecular formula is C7H17O4P and its molecular weight is 196.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(S)-2-Hydroxypropyl]phosphonic acid diethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(S)-2-Hydroxypropyl]phosphonic acid diethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

178759-66-5

Molecular Formula

C7H17O4P

Molecular Weight

196.18 g/mol

IUPAC Name

(2S)-1-diethoxyphosphorylpropan-2-ol

InChI

InChI=1S/C7H17O4P/c1-4-10-12(9,11-5-2)6-7(3)8/h7-8H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

KWNMQIWYIFTQKQ-ZETCQYMHSA-N

Isomeric SMILES

CCOP(=O)(C[C@H](C)O)OCC

Canonical SMILES

CCOP(=O)(CC(C)O)OCC

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to [(S)-2-Hydroxypropyl]phosphonic Acid Diethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [(S)-2-Hydroxypropyl]phosphonic acid diethyl ester (CAS Number: 20180-08-9), a chiral organophosphorus compound of significant interest in medicinal chemistry. Its primary importance lies in its role as a key intermediate in the synthesis of the broad-spectrum antibiotic, fosfomycin. This document delves into the compound's chemical identity, physicochemical properties, stereoselective synthesis methodologies, analytical characterization techniques, and applications in drug development. Detailed experimental protocols and safety considerations are also presented to equip researchers with the practical knowledge required for its synthesis and handling.

Introduction

[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester is a chiral phosphonate that has garnered considerable attention in the pharmaceutical industry. The presence of a stereogenic center and a phosphonate functional group makes it a valuable building block for the synthesis of bioactive molecules. Its most notable application is as a direct precursor to the (S)-enantiomer of 2-hydroxypropylphosphonic acid, which is subsequently epoxidized to produce fosfomycin.[1] Fosfomycin is a clinically significant antibiotic used to treat a variety of bacterial infections.[2] Understanding the synthesis and properties of this chiral intermediate is therefore crucial for the efficient production of this life-saving drug.

Chemical Identity and Physicochemical Properties

  • Chemical Name: [(S)-2-Hydroxypropyl]phosphonic acid diethyl ester

  • Synonyms: Diethyl (S)-2-hydroxypropylphosphonate

  • CAS Number: 20180-08-9

  • Molecular Formula: C₇H₁₇O₄P[3]

  • Molecular Weight: 196.18 g/mol [3]

Physicochemical Properties

PropertyValueSource
Appearance Colorless to pale yellow liquid[4]
Boiling Point 126 °C @ 9 mmHg[5][6]
Density 1.01 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.433[5][6]

Synthesis of [(S)-2-Hydroxypropyl]phosphonic Acid Diethyl Ester

The stereoselective synthesis of [(S)-2-Hydroxypropyl]phosphonic acid diethyl ester is of paramount importance to ensure the enantiomeric purity of the final active pharmaceutical ingredient, fosfomycin. The primary strategies involve the asymmetric reduction of a prochiral ketone or the resolution of a racemic mixture.

Starting Material: Diethyl (2-oxopropyl)phosphonate

The common precursor for the synthesis of the target molecule is diethyl (2-oxopropyl)phosphonate (CAS: 1067-71-6).[5][7] This starting material is commercially available.[5][7]

Asymmetric Synthesis

Asymmetric reduction of diethyl (2-oxopropyl)phosphonate offers a direct route to the desired (S)-enantiomer. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. While specific protocols for this exact transformation are not detailed in readily available literature, the asymmetric reduction of ketophosphonates is a well-established method for producing chiral α-hydroxyphosphonates.[8]

Enzymatic Kinetic Resolution

A highly efficient and environmentally friendly method for obtaining the (S)-enantiomer is through the enzymatic kinetic resolution of racemic diethyl (2-hydroxypropyl)phosphonate. Lipases are commonly employed for this purpose due to their stereoselectivity.

Workflow for Enzymatic Kinetic Resolution:

G racemate Racemic Diethyl (2-hydroxypropyl)phosphonate lipase Candida antarctica Lipase B + Acyl Donor (e.g., Vinyl Acetate) racemate->lipase Transesterification separation Chromatographic Separation lipase->separation Mixture of (S)-alcohol and (R)-acetate s_enantiomer (S)-Diethyl (2-hydroxypropyl)phosphonate (Unreacted) separation->s_enantiomer r_acetate (R)-Diethyl (2-acetoxypropyl)phosphonate (Acetylated) separation->r_acetate

Caption: Enzymatic kinetic resolution workflow.

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol is based on a general method for the kinetic resolution of racemic α-hydroxyphosphonates using Candida antarctica lipase B.[8]

  • Preparation: To a solution of racemic diethyl (2-hydroxypropyl)phosphonate (1.0 eq) in an appropriate organic solvent (e.g., toluene), add 3 equivalents of an acyl donor (e.g., 4-chlorophenyl acetate or vinyl acetate).

  • Enzymatic Reaction: Add Candida antarctica lipase B (commercially available as Novozym-435). The amount of enzyme will need to be optimized for the specific reaction scale.

  • Incubation: Stir the mixture at a controlled temperature (e.g., 60 °C) and monitor the reaction progress by a suitable analytical technique such as chiral HPLC or GC.

  • Work-up: Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme.

  • Separation: Concentrate the filtrate and separate the unreacted (S)-2-hydroxypropylphosphonic acid diethyl ester from the acetylated (R)-enantiomer by column chromatography.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of [(S)-2-Hydroxypropyl]phosphonic acid diethyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds.[7][9]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (triplet and quartet), a doublet for the methyl group on the propyl chain, and a multiplet for the methine proton adjacent to the hydroxyl group. The coupling of protons to the phosphorus atom will result in additional splitting of the signals.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atoms directly bonded to the phosphorus atom or in close proximity will exhibit C-P coupling.[10]

  • ³¹P NMR: The phosphorus-31 NMR spectrum is a definitive technique for characterizing phosphonates. A single resonance is expected, and its chemical shift is indicative of the pentavalent phosphorus center.

Predicted NMR Spectral Data

While specific experimental spectra for the pure (S)-enantiomer are not available, the following table provides predicted chemical shifts and coupling patterns based on general knowledge of similar phosphonates.

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H ~1.2 (d)DoubletJ(H,H) ≈ 6
~1.3 (t)TripletJ(H,H) ≈ 7
~1.8-2.0 (m)Multiplet
~4.0-4.2 (m)Multiplet
~4.2-4.4 (m)Multiplet
¹³C ~16 (d)DoubletJ(C,P) ≈ 6
~23 (d)DoubletJ(C,P) ≈ 4
~35 (d)DoubletJ(C,P) ≈ 140
~62 (d)DoubletJ(C,P) ≈ 6
~65 (d)DoubletJ(C,P) ≈ 5
³¹P ~25-30Singlet
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric excess (e.e.) of the final product. Polysaccharide-based chiral stationary phases are often effective for the separation of enantiomeric alcohols.[11]

Experimental Protocol: Chiral HPLC Analysis

This is a general protocol that would require optimization for this specific compound.

  • Column: A chiral stationary phase column (e.g., CHIRALPAK® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for baseline separation of the enantiomers.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) onto the column.

  • Analysis: The two enantiomers should elute at different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Application in Drug Development: Synthesis of Fosfomycin

The principal application of [(S)-2-Hydroxypropyl]phosphonic acid diethyl ester is in the synthesis of the antibiotic fosfomycin.[1][2]

Biosynthetic and Chemosynthetic Pathway to Fosfomycin:

G start Diethyl (2-oxopropyl)phosphonate reduction Asymmetric Reduction or Enzymatic Resolution start->reduction intermediate (S)-Diethyl (2-hydroxypropyl)phosphonate (CAS: 20180-08-9) reduction->intermediate hydrolysis Ester Hydrolysis intermediate->hydrolysis hpp (S)-2-Hydroxypropylphosphonic Acid hydrolysis->hpp epoxidation Epoxidation (e.g., with Psf4 enzyme or chemical epoxidizing agent) hpp->epoxidation fosfomycin Fosfomycin ((−)-(1R,2S)-1,2-epoxypropylphosphonic acid) epoxidation->fosfomycin

Caption: Synthetic pathway from precursor to Fosfomycin.

In the biosynthetic pathway in Pseudomonas syringae, the enzyme Psf3 catalyzes the reduction of 2-oxopropylphosphonate to (S)-2-hydroxypropylphosphonate ((S)-2-HPP).[1] Subsequently, the enzyme Psf4, a 2-hydroxypropylphosphonate epoxidase, catalyzes the conversion of (S)-2-HPP to fosfomycin.[1] This enzymatic step is a key transformation in the natural production of the antibiotic.

In a chemosynthetic approach, the diethyl ester provides a protected form of the phosphonic acid, allowing for manipulations of the propyl chain. Following the stereoselective synthesis of the (S)-hydroxy ester, the ethyl groups are hydrolyzed, and the resulting (S)-2-hydroxypropylphosphonic acid is then subjected to an epoxidation reaction to yield fosfomycin.

Safety and Handling

  • General Hazards: Organophosphorus compounds can vary in toxicity. It is prudent to handle this compound with care in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses or goggles are required.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

    • Skin and Body Protection: A lab coat should be worn.

  • First Aid Measures:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Rinse mouth with water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

It is imperative to consult a comprehensive Safety Data Sheet (SDS) for a closely related compound, such as diethyl (2-oxopropyl)phosphonate, before handling.

Conclusion

[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester is a valuable chiral building block, primarily due to its role as a key intermediate in the synthesis of the antibiotic fosfomycin. The stereocontrolled synthesis of this molecule, particularly through enzymatic kinetic resolution, offers an efficient and green approach to obtaining the enantiomerically pure compound. A thorough understanding of its synthesis, characterization, and handling is essential for researchers and professionals involved in the development and manufacturing of fosfomycin and other phosphonate-based therapeutics. Further research into the physicochemical properties and biological activities of this and related chiral phosphonates could open new avenues in drug discovery.

References

  • Gotor, V., et al. (2003). An Efficient Route to Chiral r- and β-Hydroxyalkanephosphonates. The Journal of Organic Chemistry, 68(11), 4453-4456. Available at: [Link]

  • Zacuto, M. J., et al. (2018). Characterization of Two Late-Stage Enzymes Involved in Fosfomycin Biosynthesis in Pseudomonads. Biochemistry, 57(39), 5635-5646. Available at: [Link]

  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84-98. Available at: [Link]

  • EPA. Diethyl {2-hydroxy-3-[(propan-2-yl)oxy]propyl}phosphonate. Available at: [Link]

  • University of Sheffield. 31 Phosphorus NMR. Available at: [Link]

  • PubChem. Diethyl propylphosphonate. Available at: [Link]

  • Semantic Scholar. Synthesis of a series of new racemic [2,3-bis(acyloxy)propyl]phosphonocholines. Available at: [Link]

  • ResearchGate. Chromatograms from chiral HPLC analysis of racemic diethyl.... Available at: [Link]

  • HPLC. “Chiral Impurity Methods – Case Study”. Available at: [Link]

  • ResearchGate. The 31 P NMR spectra of the products obtained using (a) the.... Available at: [Link]

  • Royal Society of Chemistry. (2019). The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic. RSC Chemical Biology, 1, 1-20. Available at: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Diethyl methylphosphonate. Available at: [Link]

  • Wiley Online Library. NMR Spectra of New Compounds. Available at: [Link]

  • ResearchGate. Figure S16. 13 C NMR Spectrum of diethyl.... Available at: [Link]

  • JEOL. Analyzes of alkyl phosphonate mixtures. Available at: [Link]

  • Wiley Online Library. Highly Enantioselective Hydrophosphonylation of Aldehydes Catalyzed by Tridentate Schiff Base. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 31P NMR Chemical Shifts. Available at: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

Sources

Diethyl (S)-2-hydroxypropylphosphonate chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of Diethyl (S)-2-hydroxypropylphosphonate.

Classification: Chiral Organophosphorus Building Block Stereochemistry: (S)-Enantiomer Molecular Formula: C₇H₁₇O₄P[1]

Executive Summary

Diethyl (S)-2-hydroxypropylphosphonate is a specialized chiral organophosphorus intermediate.[1] Unlike its structural isomer used in Tenofovir synthesis (PMPA, which contains a phosphonomethoxy ether linkage), this molecule features a direct phosphorus-carbon (P-C) bond with a secondary hydroxyl group at the C2 position.

It serves as a critical scaffold in the asymmetric synthesis of


- and 

-functionalized phosphonates
, including derivatives of the antibiotic Fosfomycin and various transition-state analogue inhibitors.[1] Its utility lies in the pre-installed (S)-stereocenter, which eliminates the need for complex downstream chiral resolution.

Chemical Identity & Structural Characterization[1][2][3][4][5][6][7]

Core Structure

The molecule consists of a diethyl phosphonate group attached to a propyl chain bearing a hydroxyl group at the chiral C2 position.

PropertyData
IUPAC Name Diethyl [(2S)-2-hydroxypropyl]phosphonate
Molecular Weight 196.18 g/mol
Chiral Center C2 (S-configuration)
Physical State Colorless to pale yellow viscous oil
Solubility Soluble in polar organic solvents (DCM, MeOH, THF); Miscible with water
Key Precursor (S)-Propylene Oxide (CAS: 16088-62-3)
Stereochemical Validation

The (S)-configuration is derived directly from the starting material, (S)-propylene oxide, via a regiospecific ring-opening mechanism.[1] The integrity of this stereocenter is critical; inversion or racemization renders the molecule useless for asymmetric drug synthesis.

  • Specific Rotation

    
    :  Typically negative (e.g., 
    
    
    
    in CHCl₃ for related amino-derivatives), though solvent-dependent.[1]
  • Enantiomeric Excess (ee): Determined via Chiral HPLC (e.g., Chiralpak AD-H column) or ¹H NMR using chiral shift reagents (Eu(hfc)₃).

Synthetic Pathway: Regioselective Epoxide Opening[1]

The most authoritative route for synthesizing Diethyl (S)-2-hydroxypropylphosphonate is the base-catalyzed nucleophilic attack of diethyl phosphite on (S)-propylene oxide.[1] This is a variation of the Pudovik reaction adapted for epoxides.

Reaction Mechanism

The synthesis relies on the regioselective attack of the phosphite anion at the less hindered carbon (C1) of the epoxide. This


-type opening preserves the stereochemistry at C2.[1]

SynthesisMechanism Reactants Diethyl Phosphite + (S)-Propylene Oxide Catalyst Catalyst: Potassium t-Butoxide (or Al2O3/KF) Reactants->Catalyst Activation Transition Nucleophilic Attack (Regioselective at C1) Catalyst->Transition Anion Formation Product Diethyl (S)-2-hydroxy- propylphosphonate Transition->Product Ring Opening

Figure 1: Synthetic pathway via regioselective ring opening of (S)-propylene oxide.[1]

Experimental Protocol

Safety Warning: The reaction of phosphites with epoxides can be highly exothermic. Proper cooling and inert atmosphere (Argon/Nitrogen) are mandatory.

Reagents[1]
  • Diethyl phosphite (1.0 equiv): Freshly distilled to remove acidic impurities.

  • (S)-Propylene oxide (1.2 equiv): High optical purity (>99% ee).

  • Base Catalyst: Potassium tert-butoxide (t-BuOK) or basic Alumina (Al₂O₃/KF).[1]

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology
  • Activation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Diethyl phosphite (13.8 g, 100 mmol) in anhydrous THF (50 mL) under Argon.

  • Deprotonation: Cool to 0°C. Add Potassium tert-butoxide (0.05 equiv) portion-wise. Stir for 15 minutes until the solution becomes slightly turbid (formation of potassium diethyl phosphite).

  • Addition: Add (S)-Propylene oxide (110 mmol) dropwise over 30 minutes. Crucial: Maintain internal temperature below 5°C to prevent polymerization of the epoxide.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor by ³¹P NMR (disappearance of phosphite peak at ~7-8 ppm).[1]

  • Quench & Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is purified via vacuum distillation (Kugelrohr) or flash chromatography (SiO₂, 5% MeOH in DCM).

Analytical Validation (Self-Validating System)[1]

To confirm the structure and purity, the following spectral data must be obtained.

Nuclear Magnetic Resonance (NMR)
  • ³¹P NMR (162 MHz, CDCl₃):

    
     30–32 ppm.[2] (Distinct from the starting material phosphite at ~7 ppm and phosphate impurities at ~0 ppm).
    
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.25 (t, 6H, 
      
      
      
      )
    • 
       1.35 (d, 3H, 
      
      
      
      )
    • 
       1.9–2.1 (m, 2H, 
      
      
      
      ) — Note: These protons are diastereotopic and often appear as complex multiplets.[1]
    • 
       4.0–4.2 (m, 5H, 
      
      
      
      +
      
      
      )
Mass Spectrometry[1]
  • HRMS (ESI+): Calculated for

    
    . Found: 
    
    
    
    .

Therapeutic & Synthetic Applications[1]

While often confused with the Tenofovir intermediate (PMPA), Diethyl (S)-2-hydroxypropylphosphonate has distinct applications in drug discovery.[1]

Fosfomycin Analogues

This molecule is a direct precursor to (S)-Fosfomycin derivatives.[1] By converting the hydroxyl group to a leaving group (Mesylate/Tosylate) and treating with base, the epoxide ring can be re-closed to form phosphonated epoxides, which are potent inhibitors of MurA (bacterial cell wall synthesis).

HWE Reagents

The hydroxyl group can be protected (e.g., TBDMS), and the phosphonate used in Horner-Wadsworth-Emmons (HWE) reactions to couple the chiral propyl chain to aldehydes, generating chiral allylic systems used in polyketide synthesis.

Applications Core Diethyl (S)-2-hydroxy- propylphosphonate Path1 Mesylation & Cyclization Core->Path1 Path2 Oxidation Core->Path2 Path3 HWE Reaction Core->Path3 Prod1 Fosfomycin Analogues (Antibiotics) Path1->Prod1 Prod2 Beta-Ketophosphonates Path2->Prod2 Prod3 Chiral Allylic Systems Path3->Prod3

Figure 2: Downstream synthetic utility of the (S)-hydroxypropylphosphonate scaffold.

References

  • Mechanism of Epoxide Opening: Azizi, N., & Saidi, M. R. (2005). Highly efficient synthesis of

    
    -hydroxyphosphonates and 
    
    
    
    -hydroxyphosphonates on the surface of alumina. Tetrahedron Letters, 46(39), 6779-6781. Link
  • Tenofovir Structural Comparison: Ripin, D. H., et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate. Organic Process Research & Development, 14(5), 1194–1201. Link

  • Spectral Data Validation (Oxo-form & Derivatives): BenchChem. (2025).[3] Verifying the Structure of Diethyl Isopropylphosphonate: A Comparative NMR Analysis. Link

  • Chiral Phosphonate Synthesis: Varga, P. R., et al. (2023). Efficient Synthesis of Diethyl, Dialkyl

    
    -Hydroxy-propylene-bisphosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements. Link
    

Sources

A Technical Guide to the Solubility of Hydroxypropyl Phosphonate Esters in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Phosphonate Prodrug Development

Hydroxypropyl phosphonate esters (HPPEs) represent a vital class of organophosphorus compounds, particularly within medicinal chemistry. They are frequently employed as bioisosteres of natural phosphates or carboxylates, mimicking the transition state of enzymatic reactions, which makes them effective enzyme inhibitors.[1][2] A primary application lies in their use as prodrugs for phosphonic acid-based antiviral agents, such as Cidofovir and Tenofovir, which are cornerstones of anti-HIV therapy.[3][4] The esterification of the highly polar phosphonic acid group masks its negative charge at physiological pH, enhancing membrane permeability and oral bioavailability.

However, the success of an HPPE candidate in both synthesis, purification, formulation, and in vitro screening is fundamentally governed by its solubility in organic solvents. A thorough understanding of the physicochemical principles that dictate this solubility is therefore not merely academic but a prerequisite for efficient drug development. This guide provides an in-depth analysis of the factors influencing HPPE solubility, offers a framework for rational solvent selection, and details a robust experimental protocol for its quantitative determination.

Section 1: Physicochemical Drivers of Solubility

The solubility of a solute in a solvent is a function of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Dissolution is favored when solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions. For HPPEs, the key is to match their unique structural features with the properties of the organic solvent.

The Solute: Unpacking the Hydroxypropyl Phosphonate Ester Structure

The solubility characteristics of an HPPE are a composite of its distinct functional groups:

  • The Phosphonate Core (R-PO(OR')₂): This group is the primary determinant of the molecule's polarity. The phosphoryl group (P=O) is a strong dipole and a potent hydrogen bond acceptor. The two ester linkages (P-O-C) also contribute to the polarity.

  • The P-C Bond: A defining feature of phosphonates, this direct carbon-phosphorus bond is significantly more resistant to chemical and enzymatic hydrolysis compared to the P-O-C linkage in phosphate esters.[4][5] This stability is crucial for their role as drugs but does not directly dominate solubility in the way the polar P=O group does.

  • The Hydroxypropyl Group (-CH₂(OH)CH₂-): The presence of the hydroxyl (-OH) group is a critical feature. It dramatically increases the molecule's polarity and introduces the capacity for hydrogen bond donation, a feature absent in simple alkyl phosphonate esters. This allows for strong, specific interactions with protic solvents.

  • The Ester Alkyl/Aryl Groups (R'): The nature of the ester groups modulates the overall lipophilicity. Small alkyl groups (e.g., dimethyl, diethyl) result in a more polar molecule, while larger, bulkier, or aromatic groups increase lipophilicity and can decrease solubility in highly polar solvents.

The Solvent: Essential Parameters for Rational Selection

The principle of "like dissolves like" is the guiding tenet. Solvents that can form similar intermolecular interactions to the HPPE will be most effective.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They can interact favorably with both the P=O group (as H-bond donors) and the hydroxyl group of the HPPE (as both donors and acceptors), making them excellent candidates for achieving high solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess strong dipoles but do not donate hydrogen bonds. They are highly effective at solvating the polar phosphonate core through dipole-dipole interactions. Their ability to accept hydrogen bonds also allows them to interact with the HPPE's hydroxyl group.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals (dispersion) forces. The significant energy required to break the strong dipole-dipole and hydrogen-bonding interactions between HPPE molecules is not compensated by the weak interactions formed with nonpolar solvents, leading to poor solubility.

A more sophisticated approach involves the use of Hansen Solubility Parameters (HSP) , which deconstruct solubility into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[6][7][8] A solute will have the highest solubility in a solvent with the most similar HSP values. For a multifunctional molecule like an HPPE, its HSP would reflect significant contributions from both δp and δh.

Section 2: A Practical Guide to Solvent Selection for HPPEs

Based on the principles outlined above, we can classify common organic solvents and predict their efficacy for dissolving a typical hydroxypropyl phosphonate ester. The following table provides a qualitative guide. The actual solubility will vary depending on the specific ester groups and any other substituents on the molecule.

Solvent ClassExample SolventsPredicted SolubilityRationale for Interaction with HPPE
Polar Protic Methanol, Ethanol, IsopropanolHigh to Very High Strong hydrogen bonding with both the -OH and P=O groups. Favorable dipole-dipole interactions.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High Strong dipole-dipole interactions with the phosphonate core. Acts as a hydrogen bond acceptor for the -OH group.
Acetonitrile (ACN)Moderate to High Good dipole-dipole interactions, but a weaker H-bond acceptor than DMSO or DMF.
Ethers Tetrahydrofuran (THF)Low to Moderate Moderate polarity. Can act as an H-bond acceptor but lacks the strong dipole of DMSO/DMF.
Halogenated Dichloromethane (DCM), ChloroformLow to Moderate Moderate polarity allows for some dipole-dipole interactions, but lacks H-bonding capability.
Aromatic Toluene, BenzeneVery Low / Insoluble Primarily dispersion forces; unable to overcome the strong polar and H-bonding forces of the HPPE.
Aliphatic Hexane, HeptaneInsoluble Only dispersion forces; significant mismatch in intermolecular forces.

Section 3: Logical Workflow for Solvent System Development

For drug development professionals, selecting a solvent is often the first step in designing a formulation, purification strategy, or analytical method. The following decision-making workflow, represented as a diagram, provides a systematic approach to this process.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Characterize HPPE Structure q1 Primary Goal? start->q1 goal1 Formulation / High Concentration q1->goal1 goal2 Chromatography / Analysis q1->goal2 goal3 Reaction / Synthesis q1->goal3 solv1 Screen High Solubility Solvents: - DMSO - DMF - Methanol / Ethanol goal1->solv1 solv2 Screen Moderate Solubility Solvents: - Acetonitrile - THF - Isopropanol goal2->solv2 solv3 Consider Reactivity & Boiling Point: - THF, ACN, DCM (if compatible) - Avoid protic solvents if reactive goal3->solv3 end_node Outcome: Optimized Solvent System solv1->end_node solv2->end_node solv3->end_node

Caption: Decision workflow for selecting an appropriate organic solvent system for HPPEs.

Section 4: Experimental Protocol for Thermodynamic Solubility Determination

To obtain reliable, quantitative solubility data, the shake-flask method is the gold standard.[9][10][11] It measures the equilibrium (thermodynamic) solubility of a compound in a given solvent at a specific temperature.

Objective:

To determine the saturation concentration of a hydroxypropyl phosphonate ester in a selected organic solvent at a controlled temperature.

Materials & Equipment:
  • Test HPPE compound (solid, high purity)

  • Solvent of interest (HPLC grade or higher)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Analytical balance (4 or 5 decimal places)

  • Orbital shaker or rotator within a temperature-controlled incubator

  • Syringes and syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes for dilutions

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or GC-NPD).[12][13][14]

Step-by-Step Methodology:
  • Preparation:

    • Set the incubator/shaker to the desired temperature (e.g., 25 °C). Allow it to equilibrate.

    • Add an excess amount of the solid HPPE to at least three separate vials. "Excess" means enough solid will remain undissolved at equilibrium. This is critical for ensuring saturation.

    • Accurately pipette a fixed volume of the pre-equilibrated solvent into each vial.

  • Equilibration:

    • Tightly cap the vials and place them in the incubator/shaker.

    • Agitate the samples at a constant speed sufficient to keep the solid suspended.

    • Allow the samples to shake for a predetermined period to reach equilibrium. A typical duration is 24 to 72 hours.[15] To validate the time, you can measure the concentration at different time points (e.g., 24h, 48h, 72h); equilibrium is reached when the concentration no longer increases.

  • Sample Collection and Preparation:

    • After equilibration, stop the shaker and let the vials stand undisturbed inside the incubator for a short period (e.g., 30 minutes) to allow excess solid to settle.

    • Carefully draw a sample from the supernatant using a syringe. Avoid disturbing the solid at the bottom.

    • Immediately attach a syringe filter and dispense the filtrate into a clean vial. This step is crucial to remove all undissolved micro-particulates.

    • Accurately dilute the filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification:

    • Prepare a series of calibration standards of the HPPE in the same solvent.

    • Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • The final solubility is reported as the average concentration from the replicate vials (e.g., in mg/mL or mol/L) with the standard deviation.

This self-validating protocol ensures that a true equilibrium state is reached and that only the dissolved portion of the compound is measured, providing a trustworthy and reproducible value for the thermodynamic solubility.

Conclusion

The solubility of hydroxypropyl phosphonate esters in organic solvents is a complex but predictable property governed by the interplay of the polar phosphonate core, the hydrogen-bonding hydroxyl group, and the variable ester moieties. For researchers in drug development, a systematic approach that begins with an understanding of these physicochemical drivers allows for the rational selection of solvent systems. Polar protic and aprotic solvents like alcohols, DMSO, and DMF are generally effective, while nonpolar solvents are poor choices. By employing the logical workflow and the robust shake-flask methodology detailed in this guide, scientists can efficiently determine solubility, a critical parameter that influences every stage of the development pipeline from synthesis and purification to formulation and biological screening.

References
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available from: [Link]

  • Toxicological Profile for Phosphate Ester Flame Retardants. (n.d.). ANALYTICAL METHODS. NCBI Bookshelf. Available from: [Link]

  • Polatoglu, I., et al. (2015, August 9). Estimating Solubility of Parathion in Organic Solvents. ResearchGate. Available from: [Link]

  • Kuhn, R. (2020, December 15). Detecting traces of phosphonates. Wiley Analytical Science. Available from: [Link]

  • Bravo, I., et al. (2025, February 25). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish liver tissue. Frontiers in Environmental Science. Available from: [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]

  • Hansen, C. (n.d.). Hansen Solubility Parameters. Available from: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available from: [Link]

  • Bravo, I., et al. (2025, February 26). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. Semantic Scholar. Available from: [Link]

  • Krečmerová, M. (n.d.). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. Available from: [Link]

  • Analytical Methods. (2010, June 16). Methodology for the derivatization and quantification of dialkyl phosphate esters in petroleum samples. RSC Publishing. Available from: [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Available from: [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Available from: [Link]

  • MDPI. (2024, December 18). Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance. Available from: [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of (S)-[3-hydroxy-2-(phosphonomethoxy)propyl] derivatives. Available from: [Link]

  • Abraham, M.H., et al. (2010, March 15). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Hansen Solubility Parameters. (n.d.). Sheet1. Available from: [Link]

  • Llinas, A., et al. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Available from: [Link]

  • Vermeire, F.H., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available from: [Link]

  • Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Available from: [Link]

  • Demkowicz, S., et al. (2021, April 29). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry. Available from: [Link]

  • Kafarski, P., et al. (2022, November 23). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Phosphonate. Available from: [Link]

  • ResearchGate. (n.d.). e-EROS Encyclopedia of Reagents for Organic Synthesis. Available from: [Link]

  • Botta, M., et al. (n.d.). Comparison of phosphonate, hydroxypropyl and carboxylate pendants in Fe(III) macrocyclic complexes as MRI contrast agents. PMC. Available from: [Link]

  • Umoren, S.A., & Okoro, U.C. (2023, April 26). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry. Available from: [Link]

  • LoBrutto, R., et al. (2014, August 22). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America. Available from: [Link]

Sources

A Technical Guide to the Stereochemical Distinction of (R)- and (S)-Diethyl 2-Hydroxypropylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail but a fundamental determinant of its biological activity, safety, and efficacy. This guide provides an in-depth technical exploration of the differences between the (R) and (S) enantiomers of diethyl 2-hydroxypropylphosphonate, a representative of the vital class of α-hydroxyphosphonates. We will dissect the principles of its chirality, compare analytical methods for enantiomeric differentiation, detail protocols for chiral separation, and discuss the profound implications of stereoisomerism on pharmacological activity. This document serves as a comprehensive resource, blending foundational theory with practical, field-proven insights for professionals engaged in medicinal chemistry and pharmaceutical development.

The Principle of Chirality in Diethyl 2-Hydroxypropylphosphonate

The core difference between (R)- and (S)-diethyl 2-hydroxypropylphosphonate originates from the concept of chirality. The carbon atom at the C2 position, which is bonded to a hydroxyl (-OH) group, a methyl (-CH3) group, a hydrogen (-H) atom, and a diethylphosphonate [-P(O)(OEt)2] group, is a stereogenic center. This tetrahedral arrangement with four unique substituents means the molecule is chiral and can exist as two non-superimposable mirror images, known as enantiomers.

These enantiomers are designated (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. While they share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, their interaction with plane-polarized light and, most critically, with other chiral molecules (like biological receptors and enzymes) is distinct.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection racemate Racemic Mixture (R/S)-DEHP dissolve Dissolve in Mobile Phase racemate->dissolve filter Filter Sample (0.45 µm) dissolve->filter injector Autosampler/ Manual Injector filter->injector column Chiral Column (e.g., Chiralpak AD) injector->column pump HPLC Pump pump->injector detector UV/Vis Detector column->detector chromatogram Generate Chromatogram detector->chromatogram collect Fraction Collection detector->collect Separate Fractions integrate Integrate Peaks (Determine ee) chromatogram->integrate collect_R (R)-Enantiomer collect->collect_R Separate Fractions collect_S (S)-Enantiomer collect->collect_S Separate Fractions NMR_CSA cluster_nmr NMR Analysis racemate Racemic DEHP (R) + (S) complex Formation of Transient Diastereomeric Complexes racemate->complex csa Chiral Solvating Agent (CSA) csa->complex nmr_spec Acquire ³¹P NMR Spectrum complex->nmr_spec signal_split Observe Two Distinct Signals (one for each diastereomer) nmr_spec->signal_split integrate Integrate Signal Areas to Determine Enantiomeric Ratio signal_split->integrate

Sourcing the Keystone: A Technical Guide to the Commercial Availability of Chiral Hydroxyphosphonates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral α-hydroxyphosphonates are a pivotal class of organophosphorus compounds, serving as indispensable building blocks and key pharmacophores in medicinal chemistry and materials science.[1][2][3] Their structural analogy to α-hydroxy-carboxylates allows them to act as potent enzyme inhibitors, haptens for catalytic antibody induction, and intermediates for synthesizing other biologically active molecules like α-aminophosphonates.[2][4][5] However, the successful integration of these high-value reagents into research and development pipelines is critically dependent on their commercial availability and the reliability of the supply chain. This guide provides an in-depth analysis of the supplier landscape for chiral hydroxyphosphonates, offering a strategic framework for their procurement, from off-the-shelf catalog purchases to full-scale custom synthesis.

Introduction: The Strategic Importance of Chiral Hydroxyphosphonates

The significance of chiral hydroxyphosphonates stems from their wide-ranging biological activities, including antibacterial, antiviral, and herbicidal properties.[4] The stereochemistry of the α-carbon is crucial for biological efficacy, making access to enantiomerically pure forms a primary concern for drug development professionals.[4][6] The growing demand for these enantiopure compounds has spurred advancements in their asymmetric synthesis, yet navigating the commercial landscape to source specific, high-purity isomers remains a significant challenge.[4][6][7] This guide serves to demystify the sourcing process, enabling researchers to make informed decisions when procuring these critical reagents.

The Supplier Landscape: From Global Distributors to Niche Specialists

The commercial market for chiral hydroxyphosphonates can be segmented into two primary tiers: large, diversified chemical suppliers who offer a broad range of common scaffolds, and smaller, specialized companies, including contract research organizations (CROs), that provide access to novel structures and custom synthesis services.

Tier 1: Major Global Chemical Suppliers

Global suppliers are the first port of call for many researchers, offering extensive online catalogs, established distribution networks, and readily available research-scale quantities (mg to g).

SupplierTypical Offerings & ScaleKey StrengthsConsiderations
Sigma-Aldrich (Merck) Broad catalog of chiral reagents, including select chiral alcohols, phosphine ligands, and various phosphonate building blocks.[8][9]Extensive portfolio, robust quality control, excellent documentation (CoA, SDS), and global distribution.Catalog may lack novel or highly substituted hydroxyphosphonate structures.
TCI (Tokyo Chemical Industry) Offers over 30,000 reagents, including a specific category for phosphorus catalysts and various phosphonate derivatives.[10] Available through distributors like Fisher Scientific.[11][12][13]Strong focus on synthetic chemistry reagents, high purity standards, and good availability of functionalized building blocks.Enantiomerically pure hydroxyphosphonate selection may be limited to more common structures.
Santa Cruz Biotechnology (SCBT) Provides a vast array of "ChemCruz" biochemicals for research, alongside their primary antibody and gene-editing product lines.[14][15][16]Extensive product range covering many areas of life science research.[17]Primarily focused on biologically relevant small molecules; the selection of specific chiral phosphonate synthons may be opportunistic.
Strem Chemicals Specializes in high-purity specialty chemicals, including a variety of alkylphosphonic acids and metal catalysts.[18][19][20] Products are also available via distributors like Fisher Scientific.[21]Renowned for high-purity materials and expertise in organometallics and catalysts.[20][22] Offers custom synthesis services.[20]Catalog is more focused on ligands, metals, and specific acid classes rather than a broad range of chiral hydroxyphosphonates.
Tier 2: Specialized and Custom Synthesis Providers

When a desired chiral hydroxyphosphonate is not available in a catalog, researchers must turn to companies specializing in chiral chemistry and custom synthesis.

  • Aurum Pharmatech: This company explicitly lists hydroxyphosphonates and hydroxyaminophosphonates as part of its chiral synthesis services.[23] They emphasize their capabilities in resolution, asymmetric synthesis using chiral catalysts, and thorough analytical characterization (NMR, HPLC, polarimetry) to ensure optical purity.[23] This makes them a strong candidate for sourcing novel or non-commercially available chiral targets.

  • Contract Research and Manufacturing Organizations (CRMOs): A multitude of CRMOs possess the core competency in asymmetric synthesis required to produce custom chiral hydroxyphosphonates. The synthesis of these molecules often involves well-established methods like the Pudovik or Abramov reactions, adapted for enantioselectivity using chiral catalysts or auxiliaries.[2][24] When engaging a CRMO, the clarity of the synthetic route and the analytical methods for confirming enantiopurity are paramount.

The Procurement Workflow: A Step-by-Step Protocol for Sourcing

Sourcing the correct chiral hydroxyphosphonate requires a systematic approach, especially when moving beyond simple catalog orders. The following protocol outlines a self-validating system for procurement.

Step 1: Initial Scoping & Catalog Search

  • Define the Target: Specify the exact chemical structure, desired enantiomer ((R) or (S)), and required enantiomeric excess (%ee).

  • Search Major Suppliers: Use CAS numbers and chemical names to perform thorough searches of Tier 1 supplier catalogs (Sigma-Aldrich, TCI, etc.).

  • Evaluate Hits: If found, scrutinize the product specifications. Confirm the enantiomeric purity, available analytical data (e.g., chiral HPLC trace), and stock levels.

Step 2: Engaging Custom Synthesis Providers (If Necessary)

  • Identify Potential Partners: Select companies with demonstrated expertise in chiral synthesis and organophosphorus chemistry, such as Aurum Pharmatech or other specialized CROs.[23]

  • Request for Quotation (RFQ): Submit a detailed RFQ package including the target structure, required quantity, purity specifications (%ee, chemical purity), and any required analytical documentation.

  • Technical Evaluation: Assess the proposed synthetic route for feasibility and potential pitfalls. A robust proposal will often cite relevant literature for the key stereoselective step.[24][25]

Step 3: Quality Control and Validation

  • Certificate of Analysis (CoA): Upon receipt, the CoA is the most critical document. It must validate the identity, purity (typically via ¹H NMR, ³¹P NMR, and LC-MS), and, most importantly, the enantiomeric excess (via chiral HPLC or GC).

  • Independent Verification: For critical drug development applications, it is best practice to independently verify the structure and enantiopurity using in-house analytical resources.

The following diagram illustrates the decision-making process for sourcing these critical compounds.

G cluster_start Phase 1: Scoping cluster_search Phase 2: Sourcing Strategy cluster_procurement Phase 3: Execution cluster_validation Phase 4: Validation start Define Target Compound (Structure, Purity, %ee) search_tier1 Search Tier 1 Supplier Catalogs (Sigma, TCI, SCBT, Strem) start->search_tier1 decision Compound Available in Catalog? search_tier1->decision engage_tier2 Identify & Engage Tier 2 Custom Synthesis Providers decision->engage_tier2 No purchase Purchase from Catalog decision->purchase Yes rfq Submit RFQ & Evaluate Technical Proposal engage_tier2->rfq validate Receive & Validate Material (CoA, Chiral HPLC, NMR) purchase->validate rfq->validate

Caption: Decision workflow for procuring chiral hydroxyphosphonates.

Conclusion and Future Outlook

The commercial availability of chiral hydroxyphosphonates is a dynamic landscape. While major suppliers provide a solid foundation of common building blocks, the true breadth of chemical space is accessed through specialized custom synthesis providers. The development of more efficient and scalable catalytic asymmetric syntheses, such as enantioselective hydrophosphonylation, will likely lead to a greater diversity of off-the-shelf chiral hydroxyphosphonates in the future.[7][25] For researchers and drug developers, a dual strategy of leveraging large catalogs for speed and efficiency with established compounds, while building relationships with expert CROs for novel targets, represents the most robust and effective approach to securing these vital chiral synthons.

References

  • High Quality Chemicals for Research Since 1964. Chemie Brunschwig. [Link]

  • Diethyl (Hydroxymethyl)phosphonate 97.0+%, TCI America™. Fisher Scientific Canada. [Link]

  • The asymmetric synthesis of chiral cyclic α-hydroxy phosphonates and quaternary cyclic α-hydroxy phosphonates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • α-Hydroxy phosphonate synthesis by nucleophilic addition. Organic Chemistry Portal. [Link]

  • Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis. MDPI. [Link]

  • Synthesis and Reactions of α-Hydroxyphosphonates. Molecules (MDPI). [Link]

  • Santa Cruz Biotechnology products supplied by Bio-Connect. Bio-Connect. [Link]

  • Santa Cruz Biotechnology - Wikipedia. Wikipedia. [Link]

  • Enantiomerically pure hydroxycarboxylic acids: current approaches and future perspectives. Applied Microbiology and Biotechnology (Springer). [Link]

  • Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry. [Link]

  • Green chemical synthesis of α-hydroxyphosphonates. ACG Publications. [Link]

  • α-Hydroxyphosphonates as versatile starting materials. ResearchGate. [Link]

  • Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. MDPI. [Link]

  • Functionalization of α-hydroxyphosphonates as a convenient route to N-tosyl-α-aminophosphonates. RSC Advances. [Link]

  • Kinetic resolution of racemic α-hydroxyphosphonates by asymmetric esterification using achiral carboxylic acids with pivalic anhydride and a chiral acyl-transfer catalyst. Chemical Communications (RSC Publishing). [Link]

  • Enantiomerically pure hydroxycarboxylic acids: current approaches and future perspectives. Scilit. [Link]

Sources

Methodological & Application

Synthesis of [(S)-2-Hydroxypropyl]phosphonic acid diethyl ester from (S)-propylene oxide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of [(S)-2-Hydroxypropyl]phosphonic acid diethyl ester

Strategic Abstract

This application note details the high-fidelity synthesis of [(S)-2-Hydroxypropyl]phosphonic acid diethyl ester (CAS: 54552-87-1 for racemate; specific chiral references apply) via the base-catalyzed ring opening of (S)-propylene oxide with diethyl phosphite .

This protocol is designed for researchers developing chiral phosphonate building blocks for nucleotide analogs (e.g., Tenofovir derivatives) or antibiotics (e.g., Fosfomycin analogs). The method prioritizes regiochemical control and stereochemical retention , utilizing a modified Pudovik reaction landscape to ensure the nucleophilic attack occurs exclusively at the primary carbon, preserving the chiral integrity of the secondary alcohol.

Process Safety Assessment (PSA)

CRITICAL WARNING: This protocol involves Class 1 Carcinogens and highly flammable intermediates.

ReagentHazard ClassCritical Control Measure
(S)-Propylene Oxide Carcinogen (1B) , Extremely Flammable (FP: -37°C)Handle in a certified fume hood. Use a dry-ice/acetone condenser. Never add rapidly to hot base (runaway polymerization risk).
Diethyl Phosphite Skin/Eye Irritant, CombustibleMoisture sensitive. Hydrolyzes to phosphorous acid (corrosive).
Potassium tert-butoxide Corrosive, Flammable SolidHygroscopic. Weigh in a glovebox or under Ar flow.

Reaction Logic & Mechanism

To achieve the (S)-configuration in the product from (S)-propylene oxide, the reaction must proceed via an SN2-type nucleophilic attack at the least hindered carbon (C1).

  • Regioselectivity: The phosphite anion (generated by base) attacks the terminal methylene group (C1).

  • Stereochemistry: Because the bond to the chiral center (C2) is not broken, the absolute configuration is retained .

    • (S)-Propylene Oxide

      
       (S)-Product
      

ReactionMechanism Reagents Diethyl Phosphite + KOtBu Anion Diethyl Phosphite Anion (Nucleophile) Reagents->Anion Deprotonation TS Transition State (Attack at C1) Anion->TS Nucleophilic Attack Epoxide (S)-Propylene Oxide (Electrophile) Epoxide->TS Ring Opening Product [(S)-2-Hydroxypropyl] phosphonate TS->Product Protonation (Retention of config)

Figure 1: Mechanistic pathway ensuring retention of stereochemistry via C1 attack.

Experimental Protocol

Scale: 50 mmol (approx. 7.0 g theoretical yield) Time: 4–6 hours Yield Target: 75–85%

Phase A: Reagent Preparation
  • Glassware: Oven-dry a 100 mL 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel. Assemble under a positive pressure of Argon.

  • Catalyst Solution: Dissolve Potassium tert-butoxide (KOtBu) (0.28 g, 2.5 mmol, 5 mol%) in anhydrous Ethanol (20 mL).

    • Note: Sodium ethoxide (NaOEt) can be substituted, but KOtBu often yields cleaner kinetic profiles.

Phase B: The Pudovik Addition
  • Phosphite Charge: Add Diethyl phosphite (6.90 g, 50 mmol, 1.0 equiv) to the catalyst solution. Stir at Room Temperature (RT) for 15 minutes.

  • Thermal Equilibration: Warm the solution to 60°C .

  • Controlled Addition: Charge the addition funnel with (S)-Propylene oxide (3.48 g, 60 mmol, 1.2 equiv).

    • Crucial Step: Add the epoxide dropwise over 45 minutes.

    • Why? Rapid addition causes a massive exotherm and promotes epoxide homopolymerization (polyether formation) over phosphonate formation.

  • Reaction: After addition, reflux the mixture gently (approx. 80°C) for 3 hours.

  • Monitoring: Monitor by TLC (5% MeOH in DCM, stain with KMnO4 or Iodine). The phosphite starting material (Rf ~0.[1][2]6) should disappear; the product (Rf ~0.3) will appear as a polar spot.

Phase C: Workup & Purification
  • Quench: Cool to RT. Neutralize the base with Glacial Acetic Acid (~0.15 mL) until pH is neutral (pH 7).

  • Concentration: Remove excess ethanol and unreacted propylene oxide via rotary evaporation (40°C, 200 mbar).

  • Distillation (The Purification Standard):

    • Perform a high-vacuum distillation (Kugelrohr or short-path).

    • Fraction 1: Fore-run (impurities/solvent).

    • Fraction 2 (Product): Collect the fraction boiling at 115–120°C at 0.5 mmHg .

    • Appearance: Colorless, viscous oil.

Analytical Validation (Self-Validating System)

To confirm the identity and purity of the synthesized compound, compare your data against these standard parameters.

NMR Spectroscopy Table
NucleusShift (δ ppm)MultiplicityCoupling (Hz)Assignment
31P 28.0 – 31.0 Multiplet-Characteristic of dialkyl alkylphosphonates.
1H 1.18Doublet

Terminal Methyl (-CH(OH)-CH3 )
1H 1.32Triplet

Ester Methyls (-OCH2CH3 )
1H 1.90 - 2.15Multiplet

P-CH2 -CH (Diastereotopic protons)
1H 4.05 - 4.15Multiplet

Ester Methylenes (-OCH2 CH3)
1H 4.20 - 4.30Multiplet-Chiral Methine (-CH (OH)-)

Note: The P-C-H coupling (


) is diagnostic. If this coupling is absent, the C-P bond did not form.
Chiral Purity Assessment
  • Method: Chiral HPLC or derivatization with Mosher's Acid chloride.

  • Expectation: >98% ee if starting with >99% ee (S)-propylene oxide.

  • Optical Rotation:

    
     (Value depends on solvent/concentration; establish baseline against commercial standard).
    

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Yield or Impure Product Check1 Check 31P NMR Problem->Check1 Polymer Signal at ~0 ppm? (Phosphate/Polymer) Check1->Polymer SM Signal at ~7-8 ppm? (Unreacted Phosphite) Check1->SM Sol1 Cause: Epoxide Polymerization. Fix: Lower Temp, Slower Addition. Polymer->Sol1 Sol2 Cause: Wet Reagents. Fix: Dry Ethanol/Base. SM->Sol2

Figure 2: Diagnostic workflow for reaction failure modes.

  • Oligomerization: If the product is a gel or gum, the epoxide polymerized. Ensure the base is fully dissolved before adding epoxide and maintain strict temperature control.

  • Transesterification: If ethyl groups are exchanging (e.g., if using MeOH solvent), you will get mixed esters. Always use the alcohol matching the phosphite ester groups (Ethanol for Diethyl phosphite).

References

  • Pudovik, A. N., & Konovalova, I. V. (1979). "Addition of phosphorus nucleophiles to carbonyl compounds." Synthesis, 1979(02), 81-96.

  • Organic Syntheses. (1990). "Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate."[2] Org.[2] Synth. 1990, 69, 167. (Provides standard workup/distillation protocols for similar phosphonates).

  • Gajda, T. (2004). "A simple synthesis of diethyl (2-oxoalkane)phosphonates." Phosphorus, Sulfur, and Silicon, 179, 237-243.
  • Specific Polymers. "Hydroxy-alkyl diethyl phosphonate Data Sheet." (Confirming commercial availability and spectral expectations).

Sources

Using [(S)-2-Hydroxypropyl]phosphonic acid diethyl ester as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of [(S)-2-Hydroxypropyl]phosphonic Acid Diethyl Ester

Executive Summary

[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester (CAS: 56175-34-1, generic; stereoisomer specific) represents a high-value chiral pool intermediate for the synthesis of bioactive phosphonates. Unlike simple alkyl phosphonates, this molecule possesses a metabolically stable C–P bond coupled with a defined stereocenter at the


-position.

This guide details the strategic application of this building block in two primary domains:

  • Inversion Chemistries: Synthesis of (R)-2-aminopropyl phosphonates (antibacterial precursors) via Mitsunobu protocols.

  • Elimination Chemistries: Controlled dehydration to generate cis-1-propenylphosphonates, the direct precursors to Fosfomycin .

Structural Analysis & Strategic Value

The molecule consists of a diethyl phosphonate "warhead" and a secondary (S)-alcohol handle.

  • Chemical Stability: The C–P bond resists phosphatase cleavage, making it an ideal bioisostere for phosphate esters in nucleotide analogs.

  • Chiral Utility: The (S)-hydroxyl group allows for stereospecific functionalization.

    • Retention pathways (e.g., alkylation) preserve the (S)-configuration.

    • Inversion pathways (e.g., Mitsunobu) access the (R)-enantiomer series, which are often difficult to synthesize via direct asymmetric hydrogenation.

Pathway Visualization: Divergent Synthesis

G Start [(S)-2-Hydroxypropyl] phosphonic acid diethyl ester Path1 Pathway A: Mitsunobu Inversion Start->Path1  PPh3, DIAD, Phthalimide   Path2 Pathway B: Activation/Elimination Start->Path2  MsCl, Et3N then DBU   Prod1 (R)-2-Aminopropyl phosphonates (Antibacterial Scaffolds) Path1->Prod1  Hydrazinolysis   Prod2 cis-1-Propenyl phosphonate (Fosfomycin Precursor) Path2->Prod2  Stereoselective Elimination  

Figure 1: Divergent synthetic utility of the (S)-scaffold. Pathway A yields amine analogs via inversion; Pathway B yields alkene precursors for Fosfomycin.

Application I: Synthesis of (R)-Aminophosphonates (Mitsunobu Protocol)

The (R)-2-aminopropyl phosphonate moiety is a key pharmacophore in various transition-state inhibitors. Direct amination of the (S)-alcohol via the Mitsunobu reaction effects a Walden inversion, yielding the (R)-amine with high enantiomeric excess (ee).

Mechanism of Action

The reaction utilizes Triphenylphosphine (PPh


) and Diisopropyl azodicarboxylate (DIAD) to activate the (S)-hydroxyl group. Nucleophilic attack by phthalimide occurs from the backside, inverting the center to (R).
Detailed Protocol

Reagents:

  • Substrate: [(S)-2-Hydroxypropyl]phosphonic acid diethyl ester (1.0 equiv)

  • PPh

    
     (1.5 equiv)[1]
    
  • Phthalimide (1.5 equiv)

  • DIAD (1.5 equiv)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with PPh

    
     (1.5 eq) and Phthalimide (1.5 eq) under nitrogen atmosphere. Dissolve in anhydrous THF.
    
  • Substrate Addition: Add the [(S)-2-Hydroxypropyl]phosphonate (1.0 eq) via syringe. Cool the mixture to 0°C.

  • Activation (Critical Step): Add DIAD (1.5 eq) dropwise over 20 minutes. Note: Exothermic reaction. Maintain internal temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or

    
    P NMR.
    
  • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate.[1]

  • Deprotection (Hydrazinolysis): Dissolve the crude phthalimido-intermediate in EtOH. Add Hydrazine hydrate (3.0 eq) and reflux for 2 hours.

  • Purification: Acidify to pH 1 with 1N HCl, wash with DCM (removes byproducts), then basify aqueous layer to pH 10 and extract with DCM. Dry over Na

    
    SO
    
    
    
    .

Validation Criteria:

  • 
    P NMR:  Shift should remain consistent (~30 ppm), ensuring the phosphonate ester is intact.
    
  • Chiral HPLC: Confirm >98% ee of the (R)-amine product using a Chiralpak AD-H column.

Application II: Synthesis of Fosfomycin Precursors

Fosfomycin ((1R, 2S)-1,2-epoxypropylphosphonic acid) is a broad-spectrum antibiotic. The industrial synthesis often relies on the epoxidation of cis-1-propenylphosphonic acid.[2] The (S)-2-hydroxypropyl scaffold can be converted to this alkene via mesylation followed by base-mediated elimination.

Protocol: Dehydration to Vinyl Phosphonate

Reagents:

  • Substrate: [(S)-2-Hydroxypropyl]phosphonic acid diethyl ester

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (Et

    
    N) (1.5 equiv)
    
  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

  • Solvent: DCM (Step 1), Toluene (Step 2)

Step-by-Step Methodology:

  • Mesylation: Dissolve substrate in DCM at 0°C. Add Et

    
    N followed by slow addition of MsCl. Stir for 2 hours until starting material is consumed (monitor by TLC).
    
  • Isolation: Wash with water, brine, dry over MgSO

    
    , and concentrate to yield the mesylate intermediate. Do not store; use immediately.
    
  • Elimination: Dissolve the crude mesylate in anhydrous Toluene. Add DBU (2.0 eq).

  • Reflux: Heat to 80°C for 4 hours. The base promotes E2 elimination.

    • Note: The geometry of the resulting alkene (cis vs trans) depends heavily on the base and solvent. DBU/Toluene favors thermodynamic products, but for cis-selectivity (crucial for Fosfomycin), specialized conditions (e.g., NaH/THF) or kinetic control may be required.

  • Output: Diethyl 1-propenylphosphonate.

Pathway Visualization: Fosfomycin Route

Fosfomycin Start (S)-2-Hydroxypropyl Phosphonate Inter Mesylate Intermediate (Activated) Start->Inter MsCl, Et3N Alkene cis-1-Propenyl Phosphonate Inter->Alkene Elimination (Base) Final Fosfomycin (1R, 2S)-Epoxide Alkene->Final Asymmetric Epoxidation (H2O2, Catalyst)

Figure 2: Synthetic flow from the (S)-alcohol building block to Fosfomycin.

Analytical Standards & Quality Control

To ensure the integrity of the chiral building block before use, the following QC parameters must be met:

TestMethodAcceptance Criteria
Purity GC-MS or HPLC-ELSD> 97.0% Area
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 98.0% ee (S-isomer)
Identity

P NMR (CDCl

)
Singlet at ~28-32 ppm
Water Content Karl Fischer< 0.5% w/w (Critical for Mitsunobu)

References

  • Fosfomycin Synthesis & Biosynthesis

    • Title: The intriguing biology and chemistry of fosfomycin: the only marketed phosphon
    • Source: RSC Publishing (N
    • URL:[Link]

  • Mitsunobu Reaction Protocols

    • Title: Mitsunobu Reaction: Mechanism and Protocols.[3]

    • Source: Organic Chemistry Portal.[4]

    • URL:[Link]

  • Stereoselective Phosphonate Synthesis

    • Title: On the transformation of (S)-2-hydroxypropylphosphonic acid into fosfomycin in Streptomyces fradiae.[5]

    • Source: ChemBioChem (PubMed).[5]

    • URL:[Link]

  • General Synthesis of Hydroxyphosphonates

    • Title: Synthesis of 2-hydroxyethane-phosphonic acid diethyl ester.[6][7]

    • Source: PrepChem.
    • URL:[Link]

Sources

Preparation of Fosfomycin analogs using (S)-2-hydroxypropyl phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Synthesis of Fosfomycin Analogs Utilizing the Chiral Precursor (S)-2-Hydroxypropyl Phosphonate

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry, microbiology, and infectious disease.

Introduction: Reimagining a Classic Antibiotic in the Era of Resistance

Fosfomycin is a clinically significant, broad-spectrum antibiotic characterized by a unique phosphonic acid epoxide structure.[1] Its bactericidal activity stems from the irreversible inhibition of MurA, an essential enzyme in the initial stages of bacterial peptidoglycan biosynthesis.[2][3] This distinct mechanism of action, with no cross-resistance to other antibiotic classes, has made fosfomycin a valuable therapeutic option, particularly for urinary tract infections caused by multidrug-resistant pathogens.[1][4]

However, the escalating crisis of antimicrobial resistance necessitates the development of novel antibacterial agents. The fosfomycin scaffold presents a compelling starting point for analog development. By modifying its structure, researchers can aim to enhance its potency, broaden its spectrum of activity, improve its pharmacokinetic properties, or overcome emerging resistance mechanisms.[5]

Central to this endeavor is the challenge of stereocontrol. The biological activity of fosfomycin is critically dependent on its (1R, 2S) stereochemistry.[6] Synthesizing analogs with high stereopurity is therefore paramount. This guide details the strategic use of (S)-2-hydroxypropyl phosphonate ((S)-HPP), the natural biosynthetic precursor to fosfomycin, as a versatile chiral starting material for the generation of novel fosfomycin analogs.[1][7] We will explore both biocatalytic and chemical synthesis pathways, providing detailed protocols and the scientific rationale behind each approach.

The Strategic Importance of (S)-2-Hydroxypropyl Phosphonate

In the biosynthesis pathways of Streptomyces and Pseudomonas species, the final, crucial step is the conversion of (S)-HPP into the fosfomycin epoxide.[7] This reaction is catalyzed by the remarkable non-heme iron-dependent epoxidase, Fom4 (also known as HppE).[1] This enzyme executes an unprecedented 1,3-dehydrogenation, using the oxygen atom from the C2-hydroxyl group of (S)-HPP to form the oxirane ring.[1]

Utilizing (S)-HPP or its derivatives as a starting material offers two key advantages:

  • Inherent Stereocontrol: The (S) configuration at the C2 position is pre-established, providing a direct route to analogs with the desired stereochemistry at this center, which is crucial for biological activity.

  • Biomimetic Potential: (S)-HPP analogs can serve as substrates for the Fom4 enzyme or whole-cell systems, enabling a powerful biocatalytic approach to epoxidation that is often difficult to replicate with high efficiency and selectivity using traditional chemical methods.[8]

The overall strategy is visualized in the workflow below.

G cluster_0 Core Strategy Precursor (S)-2-Hydroxypropyl Phosphonate (or Analog) Pathway1 Pathway A: Biocatalysis (e.g., Fom4 Enzyme, Whole-Cell) Precursor->Pathway1 Substrate Pathway2 Pathway B: Chemical Synthesis (Multi-step) Precursor->Pathway2 Starting Material Product Novel Fosfomycin Analog (Epoxyphosphonate) Pathway1->Product Enzymatic Epoxidation Pathway2->Product Chemical Epoxidation

Figure 1: Core strategic pathways for synthesizing fosfomycin analogs from (S)-HPP.

Part 1: Biocatalytic Synthesis of Fosfomycin Analogs

This approach leverages the natural enzymatic machinery responsible for fosfomycin production. By feeding structural analogs of (S)-HPP to cultures of fosfomycin-producing organisms like Streptomyces fradiae, it is possible to generate novel epoxyphosphonates.[8] This method is particularly powerful for producing analogs where the modification is distal to the C2-hydroxyl group.

Protocol 1: Whole-Cell Biotransformation Using Streptomyces fradiae

This protocol is adapted from the methodology described for converting (S)-2-hydroxybutylphosphonic acid into the corresponding ethyl analog of fosfomycin.[8]

Principle: Cultures of S. fradiae are grown under conditions that induce the expression of the fosfomycin biosynthetic gene cluster, including the Fom4 epoxidase. The cells are then fed with a sterile solution of the (S)-HPP analog. The cellular machinery imports the analog and the Fom4 enzyme catalyzes its conversion to the corresponding epoxide, which is then isolated from the culture medium.

Materials:

  • Streptomyces fradiae strain (ATCC 10745 or similar fosfomycin-producing strain)

  • Seed Medium (e.g., Tryptic Soy Broth)

  • Production Medium (e.g., a defined medium with controlled phosphate levels to maximize secondary metabolite production)

  • (S)-2-hydroxypropyl phosphonate analog (substrate)

  • Sterile 0.22 µm syringe filters

  • Shaking incubator

  • Centrifuge

  • Lyophilizer

  • Chromatography system (e.g., Ion Exchange, HPLC)

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Inoculate 50 mL of sterile seed medium with a glycerol stock or spore suspension of S. fradiae.

    • Incubate at 28-30°C with vigorous shaking (220 rpm) for 48-72 hours until a dense culture is obtained.

  • Production Culture:

    • Inoculate 1 L of production medium with 5% (v/v) of the seed culture.

    • Incubate at 28-30°C with vigorous shaking for 24 hours to allow for initial growth.

  • Substrate Feeding:

    • Prepare a sterile stock solution of the (S)-HPP analog (e.g., 10-20 mg/mL in sterile water or a suitable buffer).

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

    • Add the substrate solution to the production culture to a final concentration of 100-200 µg/mL.[8]

    • Rationale: Sterile addition is critical to prevent contamination. The concentration should be optimized as high levels can be toxic to the cells.

  • Biotransformation & Incubation:

    • Continue the incubation at 28-30°C for an additional 72-96 hours.

    • Monitor the conversion of the substrate to the product periodically by taking small aliquots, centrifuging to remove cells, and analyzing the supernatant by LC-MS.

  • Harvesting and Isolation:

    • After the incubation period, harvest the culture by centrifugation (e.g., 8,000 x g for 20 minutes) to pellet the cells.

    • Collect the supernatant, which contains the secreted fosfomycin analog.

    • The supernatant can be lyophilized to concentrate the product and other metabolites.

  • Purification:

    • Redissolve the lyophilized powder in a minimal amount of water.

    • Purify the fosfomycin analog using a suitable chromatography technique. Ion-exchange chromatography is often effective for separating phosphonic acids.

    • Further purification can be achieved using reverse-phase HPLC.

    • Rationale: A multi-step purification process is typically required to isolate the target analog from the complex mixture of media components and other bacterial metabolites.

Data Presentation: Substrate Scope and Conversion

The feasibility of this approach depends on the substrate tolerance of the Fom4 enzyme. The following table summarizes known biotransformation results.

Substrate Fed to S. fradiaeProduct IsolatedConversion EfficiencyReference
(S)-2-hydroxybutyl phosphonic acidEthyl-fosfomycin analog~3% of total fosfomycin-related compounds[8]
2-hydroxyethyl phosphonic acidNo conversion detected0%[8]

Note: The low conversion efficiency highlights a key challenge of this method: the substrate specificity of the Fom4 enzyme. Modifications close to the reaction center may hinder or prevent catalysis.

Part 2: Chemical Synthesis of Fosfomycin Analogs

A chemical approach provides greater flexibility in the types of analogs that can be synthesized and avoids the limitations of enzyme specificity. This pathway involves the chemical conversion of the 1,2-diol functionality inherent in (S)-HPP into an epoxide ring.

Protocol 2: Multi-step Chemical Epoxidation of (S)-HPP Derivatives

This protocol is a logical sequence based on established methods for the synthesis of fosfomycin from 1,2-dihydroxypropylphosphonate intermediates.[1][5] The core principle is the regioselective activation of one hydroxyl group, followed by a base-mediated intramolecular SN2 reaction to form the epoxide.

G cluster_1 Chemical Synthesis Workflow Start (S)-HPP Analog Step1 Step 1: Phosphonate Protection (e.g., Benzyl Esters) Start->Step1 Step2 Step 2: Regioselective Activation of C1-OH (e.g., Tosylation) Step1->Step2 Step3 Step 3: Base-Mediated Ring Closure (Epoxidation) Step2->Step3 Step4 Step 4: Deprotection (e.g., Hydrogenolysis) Step3->Step4 End Final Fosfomycin Analog Step4->End

Figure 2: Stepwise workflow for the chemical synthesis of fosfomycin analogs.

Step-by-Step Methodology:

  • Step 1: Phosphonate Protection

    • Principle: The phosphonic acid is protected as an ester (e.g., dibenzyl ester) to increase its solubility in organic solvents and prevent it from interfering with subsequent base-mediated reactions.

    • Procedure:

      • Suspend the (S)-HPP analog in a suitable solvent like DMF.

      • Add a base (e.g., triethylamine or DBU) followed by benzyl bromide.

      • Heat the reaction mixture (e.g., 60-80°C) and monitor by TLC or LC-MS until the starting material is consumed.

      • Perform an aqueous workup and purify the resulting dibenzyl phosphonate ester by column chromatography.

  • Step 2: Regioselective Activation of the C1-Hydroxyl Group

    • Principle: The primary hydroxyl group at the C1 position is selectively activated as a good leaving group (e.g., a tosylate or mesylate). The secondary hydroxyl at C2 is less reactive, allowing for regioselectivity.

    • Procedure:

      • Dissolve the protected diol from Step 1 in a dry, non-protic solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (N2 or Ar).

      • Cool the solution to 0°C in an ice bath.

      • Slowly add p-toluenesulfonyl chloride (TsCl) (1.0-1.1 equivalents) and a base such as triethylamine or DMAP.[1]

      • Allow the reaction to stir at 0°C and then warm to room temperature, monitoring by TLC.

      • Upon completion, quench the reaction, perform an aqueous workup, and purify the monosulfonated product by column chromatography.

  • Step 3: Base-Mediated Intramolecular Ring Closure (Epoxidation)

    • Principle: A strong, non-nucleophilic base is used to deprotonate the remaining C2-hydroxyl group. The resulting alkoxide then acts as an intramolecular nucleophile, displacing the tosylate leaving group at C1 in an SN2 reaction to form the epoxide ring.

    • Procedure:

      • Dissolve the tosylated intermediate from Step 2 in a suitable solvent like methanol or THF.

      • Add a base such as potassium carbonate (K2CO3) or sodium methoxide (MeONa).[1][5]

      • Stir the reaction at room temperature or with gentle heating (e.g., 40°C) until the starting material is consumed (monitor by TLC).

      • Neutralize the reaction, remove the solvent under reduced pressure, and purify the protected epoxyphosphonate.

  • Step 4: Deprotection of the Phosphonate

    • Principle: The protecting groups are removed to yield the final phosphonic acid analog. For benzyl esters, this is typically achieved via catalytic hydrogenolysis.

    • Procedure:

      • Dissolve the protected epoxide from Step 3 in a solvent like ethanol or methanol.

      • Add a palladium catalyst, such as 10% Pd/C.

      • Stir the mixture under an atmosphere of hydrogen gas (H2) at atmospheric or slightly elevated pressure.

      • Monitor the reaction until deprotection is complete.

      • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final fosfomycin analog, which can be further purified or converted to a salt (e.g., disodium salt) for improved stability and solubility.

Conclusion and Future Outlook

(S)-2-hydroxypropyl phosphonate is a strategically vital chiral precursor for the synthesis of novel fosfomycin analogs. The choice between a biocatalytic and a chemical synthesis approach depends on the desired analog structure and available resources. The biocatalytic route offers an elegant, biomimetic method for epoxidation but is constrained by enzyme specificity. In contrast, chemical synthesis provides broader applicability and control, allowing for the creation of a wider array of structurally diverse analogs. By leveraging these pathways, researchers can systematically explore the structure-activity relationships of the fosfomycin scaffold, paving the way for the development of next-generation antibiotics to combat the growing threat of bacterial resistance.

References

  • ResearchGate. (2025).
  • MDPI. (2022).
  • Docentes FCT NOVA. (2013).
  • Schweifer, A., & Hammerschmidt, F. (2008). On the conversion of structural analogues of (S)-2-hydroxypropylphosphonic acid to epoxides by the final enzyme of fosfomycin biosynthesis in S. fradiae. Bioorganic & Medicinal Chemistry Letters, 18(10), 3056-9. [Link]

  • ResearchGate. Enantioselective synthesis of Fosfomycin.
  • MDPI. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance.
  • Cao, Y., et al. (2019). The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic. RSC Chemical Biology. [Link]

  • ACS Publications. (2016).
  • Google Patents. (1989). Process for the preparation of intermediates for the synthesis of fosfomycin. EP0299484A1.
  • NIH. (2017). Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. [Link]

  • Wikipedia. Fosfomycin. [Link]

  • Glamkowski, E. J., et al. (1970). New synthesis of the antibiotic phosphonomycin. The Journal of Organic Chemistry, 35(10), 3510-3512. [Link]

  • Cao, Y., et al. (2019). The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic. RSC Chemical Biology. [Link]

  • Silver, L. L. (2017). Fosfomycin: Mechanism and Resistance. Cold Spring Harbor Perspectives in Medicine, 7(1), a025262. [Link]

  • NIH. (2016). Phosphonate and Thiasugar Analogues of Glucosamine-6-phosphate: Activation of the glmS Riboswitch and Antibiotic Activity. [Link]

  • Hwang, J.-M., & Jung, K.-Y. (2002). A short synthesis of a novel nucleoside analog of fosfomycin. Bulletin of the Korean Chemical Society, 23(12), 1848-1850. [Link]

  • Silver, L. L. (2017). Fosfomycin: Mechanism and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]

  • ResearchGate. Total synthesis of fosfomycin. [Link]

  • ACS Publications. (1985). First asymmetric synthesis of enantiomerically pure (1R,2S)-(-)-(1,2-epoxypropyl)phosphonic acid (fosfomycin). [Link]

  • European Patent Office. Process for the preparation of intermediates for the synthesis of fosfomycin - EP 0299484 A1. [Link]

  • ResearchGate. (2007). A practical synthesis of (−)fosfomycin from its enantiomer. [Link]

  • Google Patents. (1990). Process for the preparation of intermediates for the synthesis of fosfomycin. US4937367A.
  • Ju, K.-S., et al. (2015). Convergent and Divergent Biosynthetic Strategies Towards Phosphonic Acid Natural Products. Current Opinion in Chemical Biology, 25, 69-76. [Link]

  • MDPI. (2023). Chiral Organophosphorus Pharmaceuticals: Properties and Application. [Link]

  • University of Illinois at Urbana-Champaign. (2010). Investigation of the biosynthesis of the phosphonate antibiotics bialaphos and dehydrophos. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl (S)-2-hydroxypropylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of diethyl (S)-2-hydroxypropylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common challenges, offer detailed troubleshooting protocols, and explain the chemical principles behind each step to ensure both high yield and high enantiopurity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for diethyl (S)-2-hydroxypropylphosphonate?

The most common and efficient method is the base-catalyzed ring-opening of enantiomerically pure (S)-propylene oxide with diethyl phosphite. This reaction is a variation of the Pudovik or Abramov reaction, which involves the nucleophilic addition of a P-H bond across an electrophilic center.[1][2] The use of a chiral starting material like (S)-propylene oxide is a straightforward strategy to install the desired stereochemistry.

Q2: What is the underlying mechanism of this reaction?

The reaction proceeds via a base-catalyzed nucleophilic addition. A base deprotonates the diethyl phosphite to generate a highly nucleophilic phosphite anion.[1] This anion then attacks one of the carbon atoms of the propylene oxide ring. To preserve the stereochemistry, the attack preferentially occurs at the less sterically hindered carbon (C1), leading to the desired 2-hydroxypropylphosphonate after protonation during workup.

Q3: Why is maintaining enantiopurity a critical challenge?

While starting with (S)-propylene oxide sets the initial stereochemistry, the reaction conditions can potentially lead to racemization. Harsh basic conditions or elevated temperatures can promote side reactions or epimerization at the newly formed stereocenter, reducing the enantiomeric excess (e.e.) of the final product. Therefore, careful selection of the catalyst and reaction conditions is paramount.[3]

Q4: What are the most critical parameters to control for a successful synthesis?

Success hinges on meticulously controlling the following parameters:

  • Reagent Purity: Water is detrimental. Diethyl phosphite and the solvent must be anhydrous, as moisture can quench the base and lead to unwanted side reactions.[4][5]

  • Base/Catalyst Choice: The strength and nature of the base are crucial. Strong bases can accelerate the reaction but may also promote side reactions like the phospha-Brook rearrangement.[6][7] Chiral catalysts can be used to induce asymmetry if starting from a prochiral substrate.[3]

  • Temperature: The reaction is often exothermic. Maintaining a controlled temperature (e.g., 0 °C to room temperature) is vital to prevent side reactions and potential racemization.

  • Stoichiometry: The molar ratio of reactants must be carefully controlled to avoid excess starting materials that can complicate purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis.

Problem 1: Low or No Product Yield

Q: I've set up my reaction, but after the specified time, TLC and NMR analysis show very little or no desired product. What went wrong?

A: This is a common issue that typically points to problems with reagents or reaction conditions. Let's break down the potential causes.

  • Cause A: Inactive Base or Catalyst

    • Explanation: The base is essential for deprotonating the diethyl phosphite to form the active nucleophile.[1] If the base is old, has been exposed to moisture, or is not strong enough, the reaction will not initiate. For example, sodium hydride (NaH) can become coated with a layer of sodium hydroxide (NaOH) upon exposure to air, rendering it ineffective and introducing unwanted nucleophiles.[4][8]

    • Solution:

      • Use a fresh container of the base. If using NaH, wash it with anhydrous hexane before use to remove the mineral oil and any surface oxidation.

      • Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.

      • Consider an alternative base. If a strong base like NaH is failing, a soluble base like potassium tert-butoxide or DBU might be more effective, though they can also increase side reactions.[7]

  • Cause B: Poor Reagent Quality

    • Explanation: Diethyl phosphite can hydrolyze over time to phosphoric acid, and propylene oxide is highly volatile and can absorb water. Contaminants in the solvent can also interfere with the reaction.

    • Solution:

      • Purify the diethyl phosphite by vacuum distillation before use.

      • Use freshly opened or distilled (S)-propylene oxide.

      • Use anhydrous grade solvents and consider drying them over molecular sieves prior to the reaction.

  • Cause C: Incorrect Temperature

    • Explanation: While the reaction is often exothermic, an initial energy input may be required, or conversely, the temperature might be too high, leading to decomposition. The addition of phosphites to carbonyls is a reversible process, and under certain conditions, the equilibrium may favor the starting materials.[2]

    • Solution:

      • If the reaction is sluggish at 0 °C or room temperature, try gradually increasing the temperature while monitoring the progress by TLC.

      • Ensure efficient stirring, as poor mixing can lead to localized "hot spots" or areas of low reagent concentration.

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed q1 Was the base fresh and handled under inert atmosphere? start->q1 sol1 Solution: Use fresh, anhydrous base (e.g., washed NaH) under N2/Ar. q1->sol1 No q2 Were reagents purified and solvents anhydrous? q1->q2 Yes end Re-run optimized reaction sol1->end sol2 Solution: Distill diethyl phosphite. Use anhydrous solvent. q2->sol2 No q3 Was the reaction temperature optimized? q2->q3 Yes sol2->end sol3 Solution: Monitor reaction at different temperatures (e.g., 0°C, RT, gentle heating). q3->sol3 No q3->end Yes, problem persists. Consider alternative catalyst. sol3->end

Caption: Decision tree for troubleshooting low yield.

Problem 2: Poor Enantioselectivity (Low Enantiomeric Excess)

Q: I have isolated the product, but chiral HPLC analysis shows a low e.e.%. How can I improve the stereochemical purity?

A: This indicates that either racemization occurred during the reaction or the stereocenter was not perfectly transferred.

  • Explanation: The reaction of the phosphite anion with the epoxide should proceed with an inversion of configuration at the site of attack. If the attack occurs at the C1 position of (S)-propylene oxide, the resulting product should have the (S) configuration. However, strong bases and high temperatures can lead to side reactions that scramble the stereocenter.

  • Solution:

    • Use Milder Conditions: Switch to a milder base. Catalytic amounts of bases like triethylamine or DBU are often sufficient and less likely to cause racemization than stoichiometric amounts of very strong bases.[7]

    • Strict Temperature Control: Maintain the reaction at a low temperature (e.g., 0 °C or below) throughout the addition and stirring phases.

    • Consider a Catalytic Asymmetric Approach: For ultimate control, especially if starting from a prochiral precursor, employ a chiral catalyst system. Systems like chiral salen-Co(II) complexes have been used for the kinetic resolution of epoxides, and chiral Al(III)-BINOL complexes can catalyze the enantioselective addition of phosphites to aldehydes.[3][9]

Problem 3: Product is Contaminated with Side Products

Q: My final product is impure. NMR shows unreacted starting materials and another major phosphorus-containing species. What is it and how do I prevent it?

A: This points to an incomplete reaction or the formation of common byproducts.

  • Cause A: Unreacted Starting Materials

    • Explanation: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature moderately. Using a slight excess (1.1 to 1.2 equivalents) of one of the reagents (usually the less expensive one) can help drive the reaction to completion, but may make purification more difficult.

  • Cause B: Phosphate Byproduct via Phospha-Brook Rearrangement

    • Explanation: The intermediate alkoxide formed after the ring-opening can attack the phosphorus atom, leading to a rearrangement that forms a phosphate ester. This is more common when using very strong bases like butyllithium (BuLi).[6][7]

    • Solution: Avoid exceptionally strong bases. Use bases like NaH, K₂CO₃, or DBU which are strong enough to deprotonate the phosphite but less likely to promote the rearrangement.[10][11]

Data Summary Tables

Table 1: Recommended Reaction Parameters

ParameterRecommended ConditionRationale & Reference
Phosphite Source Diethyl phosphite, freshly distilledPurity is critical to avoid side reactions.[5]
Epoxide Source (S)-propylene oxide, >99% e.e.Source of chirality; purity prevents side reactions.
Base/Catalyst NaH (washed), K₂CO₃, or DBU (catalytic)Balances reactivity with minimizing side reactions.[1][10][11]
Solvent Anhydrous THF or TolueneAprotic solvents prevent quenching of the base.[8]
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture and oxygen.[5]

Table 2: Typical NMR Signals for Identification

Proton/NucleusCompoundTypical Chemical Shift (ppm)Multiplicity & Coupling Constant (J)
³¹P Product ~25-30Singlet (proton decoupled)
¹H Product: -CH(OH)- ~3.9-4.2Multiplet
¹H Product: -CH₃ (on propyl chain) ~1.2-1.3Doublet, J ≈ 6-7 Hz
¹H Product: P-O-CH₂- ~4.0-4.2Doublet of quartets, J(H,H) ≈ 7 Hz, J(H,P) ≈ 7-8 Hz
³¹P Diethyl Phosphite (Impurity)~6-8Singlet (proton decoupled)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. ³¹P NMR is highly recommended for tracking reaction progress and identifying phosphorus-containing impurities.[12]

Detailed Experimental Protocols
Protocol 1: Synthesis of Diethyl (S)-2-hydroxypropylphosphonate

This protocol is a representative procedure based on the principles of the Pudovik reaction.

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and an argon/nitrogen inlet.

  • Reagents:

    • In the flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 eq.). Wash the NaH three times with anhydrous hexane under argon to remove the oil, then place the flask under high vacuum to remove residual hexane.

    • Suspend the oil-free NaH in anhydrous THF (approx. 0.5 M).

    • Cool the suspension to 0 °C using an ice-water bath.

  • Addition:

    • In the dropping funnel, prepare a solution of freshly distilled diethyl phosphite (1.0 eq.) in anhydrous THF.

    • Add the diethyl phosphite solution dropwise to the stirred NaH suspension over 30 minutes. Effervescence (H₂ gas) should be observed.

    • Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

  • Reaction:

    • Add (S)-propylene oxide (1.1 eq.) dropwise via syringe to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC or by analyzing aliquots with ³¹P NMR.

  • Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel and concentrate the slurry to dryness. This dry-loading method prevents streaking on the column.

  • Column Packing: Pack a glass column with silica gel (typically a 50:1 weight ratio of silica to crude product) using a hexane/ethyl acetate mixture as the eluent.

  • Elution:

    • Carefully load the dried crude product onto the top of the packed column.

    • Begin elution with a non-polar solvent system (e.g., 70:30 Hexane:Ethyl Acetate) to remove non-polar impurities.[13]

    • Gradually increase the polarity of the eluent (gradient elution) to 50:50 and then 30:70 Hexane:Ethyl Acetate to elute the desired product.

  • Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain diethyl (S)-2-hydroxypropylphosphonate as a clear oil.

Reaction Mechanism Diagram

G cluster_step1 1. Deprotonation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Protonation DEP Diethyl Phosphite (EtO)₂P(O)H Anion Phosphite Anion [(EtO)₂PO]⁻ DEP->Anion + B⁻ Base Base (B⁻) PO (S)-Propylene Oxide Alkoxide Alkoxide Intermediate Anion->Alkoxide + (S)-Propylene Oxide HB HB Product Diethyl (S)-2-hydroxypropylphosphonate Alkoxide->Product + H⁺ (from workup)

Caption: General mechanism for base-catalyzed synthesis.

References
  • Pudovik reaction - Grokipedia.
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino - PMC.
  • Abramov reaction - Wikipedia.
  • Pudovik reaction - Wikipedia.
  • Diethyl (1-Diazo-2-oxopropyl)phosphonate - Organic Syntheses Procedure.
  • Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida - PMC.
  • Catalytic Asymmetric Synthesis of C-Chiral Phosphonates - MDPI.
  • Reaction of diethyl phosphate with propylene oxide - ResearchGate.
  • Synthesis and Reactions of α-Hydroxyphosphonates - MDPI.
  • Minimizing side product formation in the synthesis of diethyl p-tolylphosphonate - Benchchem.
  • Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate - Organic Syntheses.
  • Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN - Asynt.
  • Technical Support Center: Purification of Dietal [hydroxy(phenyl)methyl]phosphonate - Benchchem.
  • Diethylphosphite - Wikipedia.
  • Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC.
  • EP4549506A1 - Process for the preparation of diethylhydroxymethylphosphonate - Google Patents.
  • Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd.
  • Enantioselective Catalysis and Asymmetric Synthesis - Hilaris.

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Technical Support Center: Purification of High-Boiling Phosphonate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of high-boiling phosphonate esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying these often thermally sensitive and polar compounds. Here, we move beyond simple protocols to explain the underlying principles and provide actionable troubleshooting advice based on extensive field experience.

Introduction: The Challenge of High-Boiling Phosphonate Esters

High-boiling phosphonate esters are a critical class of compounds used as intermediates in organic synthesis, flame retardants, and agricultural chemicals. Their high boiling points, often coupled with polarity and thermal sensitivity, make their purification a non-trivial task. Standard distillation can lead to decomposition, while their polarity can complicate chromatographic separations. This guide provides in-depth solutions to these common purification hurdles.

The primary impurities in phosphonate ester preparations typically include starting materials like alcohols or phenols, by-products from hydrolysis such as phosphonic acids, and residual basic materials like pyridine used in their synthesis.[1]

Section 1: Distillation Techniques for Thermally Sensitive Compounds

Distillation is a primary method for purifying liquids, but for high-boiling and heat-sensitive phosphonate esters, it requires careful consideration to prevent product degradation.

Troubleshooting Guide: Vacuum Distillation

Q1: My phosphonate ester is decomposing even under vacuum. How can I prevent this?

A1: Decomposition during vacuum distillation is a common issue and often points to excessive temperature or prolonged heating.

  • Causality: The boiling point of a liquid is dependent on the applied pressure. By reducing the pressure, you lower the temperature required for boiling. However, even under a high vacuum, the required temperature might still be high enough to cause decomposition over time.

  • Solution:

    • Improve Vacuum: Ensure your vacuum system is leak-free and the pump is in good condition. A lower pressure directly translates to a lower boiling temperature.[2] Check all joints and seals for integrity.[3]

    • Short-Path Distillation: For highly sensitive materials, a short-path distillation apparatus is recommended. This design minimizes the distance the vapor travels, allowing for lower processing temperatures and shorter residence times, which are crucial for retaining the integrity of heat-sensitive compounds.[4]

    • Fractional Distillation: For high molecular weight esters that are prone to decomposition, it is advisable to perform distillation at the lowest possible pressure.[1]

Q2: I'm not getting any distillate even though the pot is boiling. What's wrong?

A2: This is a frequent problem that can usually be traced back to issues with heat transfer or system leaks.

  • Causality: For distillation to occur, the vapor must reach the condenser without prematurely condensing. Inadequate insulation or system leaks can prevent this.

  • Solution:

    • Insulation: Insulate the distillation head and the fractionating column to prevent heat loss.[5] The vapor needs to remain in the gaseous state until it reaches the condenser.

    • Check for Leaks: A leak in the system will prevent it from reaching the necessary low pressure, causing the boiling point to be higher than expected.[5] Ensure all ground glass joints are properly sealed.[3]

    • Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.[5]

Experimental Protocol: Short-Path Distillation
  • Apparatus Setup: Assemble the short-path distillation apparatus, ensuring all joints are clean and lightly greased with a suitable vacuum grease.

  • Sample Loading: Charge the distillation flask with the crude phosphonate ester. Add a magnetic stir bar for smooth boiling.

  • System Evacuation: Connect the apparatus to a high-vacuum pump and slowly evacuate the system.

  • Heating: Once the desired vacuum is achieved, begin heating the distillation flask using a heating mantle.

  • Collection: Collect the distilled phosphonate ester in the receiving flask, which is typically cooled to ensure efficient condensation.

  • Shutdown: Once the distillation is complete, allow the system to cool before slowly releasing the vacuum.

Distillation_Workflow A Crude Phosphonate Ester B Short-Path Distillation Apparatus A->B Load C High Vacuum B->C Evacuate D Controlled Heating C->D Apply E Condensation D->E Vaporization G Non-Volatile Impurities D->G Residue F Purified Phosphonate Ester E->F Collect

Section 2: Chromatographic Purification Strategies

Flash column chromatography is a powerful technique for purifying compounds, but the polarity of phosphonate esters can present challenges.

Troubleshooting Guide: Flash Chromatography

Q1: My phosphonate ester is streaking or not moving on a normal-phase silica gel column. What should I do?

A1: This is a classic sign of strong interaction with the stationary phase, often due to the high polarity of the phosphonate group.

  • Causality: The polar P=O bond in phosphonate esters can lead to strong adsorption on the acidic silica gel surface, resulting in poor elution and band broadening.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. A common solvent system is a gradient of ethyl acetate in hexanes. For very polar compounds, switching to a more polar system like methanol in dichloromethane may be necessary.[6][7]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase like diol or amino-propyl silica.

    • Reversed-Phase Chromatography: For highly polar or water-soluble phosphonate esters, reversed-phase chromatography is often a better choice.[8][9]

Q2: I'm using a high-boiling point solvent like DMF or DMSO for my reaction, and it's interfering with my normal-phase chromatography. How can I remove it?

A2: High-boiling polar solvents are difficult to remove and can disrupt the separation on a normal-phase column.[8]

  • Causality: These solvents are often miscible with the mobile phase and can carry the compound through the column too quickly, leading to poor separation.

  • Solution:

    • Aqueous Workup: If your phosphonate ester is not water-sensitive, perform an aqueous workup to extract the polar solvent.

    • Dry Loading: Evaporate the reaction mixture onto a small amount of silica gel to create a dry powder. This can then be loaded onto the top of the column. This technique often provides a much better separation.[8]

    • Solvent Exchange: Evaporate the high-boiling solvent under high vacuum and redissolve the residue in a less polar solvent like dichloromethane before loading onto the column.[8]

Experimental Protocol: Dry Loading for Flash Chromatography
  • Sample Preparation: Dissolve the crude phosphonate ester in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Adsorption: Add a small amount of silica gel to the solution and mix well.

  • Evaporation: Remove the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Column Loading: Carefully add the dry powder to the top of the prepared flash column.

  • Elution: Begin the elution with the chosen mobile phase.

Dry_Loading_Workflow A Crude Product in High-Boiling Solvent B Add Silica Gel A->B C Evaporate to Dryness B->C D Dry Powder C->D E Load onto Flash Column D->E F Elute with Mobile Phase E->F G Purified Fractions F->G

Section 3: Crystallization and Alternative Purification Methods

For solid phosphonate esters, recrystallization can be an effective purification method.

Troubleshooting Guide: Crystallization

Q1: My phosphonate ester oils out instead of crystallizing. What can I do?

A1: "Oiling out" occurs when the compound is not sufficiently soluble in the hot solvent or comes out of solution too quickly upon cooling.

  • Causality: The solubility of a compound is highly dependent on the solvent system and temperature. An inappropriate solvent or cooling rate can lead to the formation of a supersaturated oil instead of crystals.

  • Solution:

    • Solvent Selection: Experiment with different solvent systems. For phosphonate esters, toluene or petroleum ether can be good choices for recrystallization.[1] For phenolic phosphonate esters, alcohols can be effective.[1] A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This encourages the formation of well-defined crystals.

    • Seeding: Add a small crystal of the pure compound to induce crystallization.

Q2: My phosphonic acid impurity is co-crystallizing with my phosphonate ester. How can I remove it?

A2: Phosphonic acids can have similar polarities to their ester counterparts, leading to co-crystallization.

  • Causality: The presence of acidic impurities can interfere with the crystallization process.

  • Solution:

    • Aqueous Wash: Before crystallization, wash the crude product with a dilute basic solution (e.g., 0.2N sodium hydroxide) to remove acidic impurities.[1]

    • Uranyl Adducts: For some phosphonate esters, purification can be achieved through the formation of uranyl adducts.[1]

Alternative Purification: Chemical Scavenging

For the removal of specific impurities, chemical scavenging can be a highly effective technique.

  • Acid Scavengers: To remove acidic impurities like phosphonic acids or residual acid catalysts, the crude product can be treated with an acid scavenger, such as an epoxy-containing compound, after an initial wash.[10][11]

  • Metal Scavengers: If metal catalysts were used in the synthesis, washing the crude product with a dilute solution of a chelating agent like EDTA or a dilute acid can effectively remove metal residues.[10][11]

Purity Analysis

After purification, it is essential to assess the purity of the phosphonate ester. Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable for structural confirmation and purity assessment.

  • Chromatographic Methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to determine the purity and identify any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Summary of Purification Techniques and Common Impurities

Purification MethodTarget ImpuritiesKey Troubleshooting Point
Vacuum Distillation Non-volatile impurities, starting materials with different boiling pointsEnsure a high vacuum and adequate insulation to prevent decomposition.[4][5]
Flash Chromatography Polar and non-polar impurities, side productsUse dry loading for samples in high-boiling polar solvents.[8]
Crystallization Soluble impurities, isomeric impuritiesSelect an appropriate solvent system and cool slowly to prevent oiling out.
Aqueous Washing Acidic or basic impurities, water-soluble by-productsUse dilute acid or base washes to remove corresponding impurities.[1]
Chemical Scavenging Residual acid catalysts, metal catalystsTreat with an acid scavenger or a chelating agent.[10][11]

References

  • How do I purify my high boiling solvent reaction mixture using silica flash chromatography?. (2023, January 26).
  • General procedures for the purification of Esters - Chempedia - LookChem.
  • PHOSPHONATE ESTER - Ataman Kimya.
  • How to Troubleshoot a Simple Distillation Apparatus? - TOPTION Instrument. (2025, November 6).
  • How to troubleshoot a distillation unit in a lab? - Blog. (2025, July 24).
  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester.
  • HILIC Purification Strategies for Flash Chromatography - Teledyne Labs.
  • Synthesis and Characterization of Phosphonate Ester/Phosphonic Acid Grafted Styrene-Divinylbenzene Copolymer Microbeads and Thei.
  • 4.4 Advanced distillation techniques and troubleshooting - Fiveable. (2025, August 15).
  • SOP: FLASH CHROMATOGRAPHY - UCT Science.
  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30).
  • Troubleshooting Common Issues in Molecular Distillation Equipment.
  • 2.2: Distillation - Chemistry LibreTexts. (2021, June 20).
  • Mild dealkylation methods for phosphonate esters to avoid acid-sensitive groups - Benchchem.
  • SYNTHESIS AND CHARACTERISATION OF ORGANOPHOSPHATE ESTERS - Jetir.Org.
  • Phosphonic acid: preparation and applications - Beilstein Journals. (2017, October 20).
  • Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. - ResearchGate. (2013, April 19).
  • Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides - PMC.
  • US20170174714A1 - Process of preparing cyclic phosphonate ester, cyclic phosphonate ester prepared therefrom and industrial applications containing the same - Google Patents.
  • Fisher Esterification: Synthesis and Purification of Esters - Chemistry - HSCprep. (2025, March 4).
  • WO2002062808A1 - Process for purification of phosphate esters - Google Patents.
  • US7759522B2 - Process for purification of phosphate esters - Google Patents.
  • Synthesis and Characterisation of Novel Phosphonate-based Linkers and Metal-Organic Frameworks based on Tetravalent Metals - Cronfa - Swansea University. (2022, July 17).
  • THE SYNTHESIS AND CHARACTERIZATION OF PHOSPHONIC ACIDS FOR THE SURFACE MODIFICATION STUDY ON INDIUM TIN OXIDE - Georgia Tech. (2012, May 4).
  • Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation.
  • US3661972A - Purification of high boiling esters - Google Patents.
  • US5420328A - Methods for the synthesis of phosphonate esters - Google Patents.
  • PHOSPHINIC ACID SYNTHESIS - Kent Academic Repository.
  • Novel Methods for the Synthesis of Phosphonate Esters on the Solid Surface. (2010, October 27).
  • Green phosphonate chemistry – Does it exist? - RSC Publishing. (2024, December 11).
  • The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC - NIH.
  • US5359115A - Methods for the synthesis of phosphonate esters - Google Patents.

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Optimizing enantiomeric excess (ee) of chiral hydroxyphosphonates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Hydroxyphosphonate Optimization Support Center .

This guide is engineered for researchers encountering stereoselectivity bottlenecks in the synthesis of


-hydroxyphosphonates. Unlike generic synthesis manuals, this resource focuses on the Pudovik Reaction (Hydrophosphonylation)  and its specific failure modes regarding enantiomeric excess (ee).

Module 1: The Mechanistic Core – The "Retro-Pudovik" Trap

The Issue: The most common cause of low ee in hydroxyphosphonate synthesis is not catalyst failure, but product instability . The addition of dialkyl phosphites to aldehydes/ketones is reversible (Retro-Pudovik reaction).

The Mechanism: Under basic conditions or elevated temperatures, the chiral alkoxide intermediate can collapse back to the starting materials. Since the forward reaction is catalytic and the reverse reaction destroys chirality, the system drifts toward a thermodynamic racemic mixture over time.

Visualizing the Failure Mode:

RetroPudovik Start Aldehyde + Phosphite TS Chiral Transition State (Catalyst Controlled) Start->TS k_forward Racemic Racemic Mixture (Thermodynamic Sink) Start->Racemic Non-Catalyzed Background Rxn Alkoxide Chiral Alkoxide Intermediate TS->Alkoxide Alkoxide->Start Retro-Pudovik (k_reverse) Product Chiral alpha-Hydroxyphosphonate Alkoxide->Product Protonation (Fast)

Figure 1: The Retro-Pudovik pathway (red dashed line) is the primary antagonist of high ee. If protonation is slow or temperature is high, the chiral intermediate reverts.

Module 2: Troubleshooting Guides (Q&A Format)

Scenario A: "My reaction reaches 100% conversion, but the ee erodes over time."

Diagnosis: You are likely witnessing thermodynamic equilibration (Retro-Pudovik). Root Cause: The reaction is reversible. Leaving the reaction mixture stirring after completion allows the product to racemize.

Corrective Actions:

  • Quench Immediately: Do not stir "overnight" for convenience. Monitor conversion via TLC/NMR and quench immediately upon consumption of the aldehyde.

  • Lower Temperature: Operate between -78°C and -40°C . This kinetically traps the product and suppresses the higher-energy retro-reaction.

  • Acidic Quench: Use a rapid acidic quench (e.g., dilute HCl or acetic acid) to protonate the alkoxide intermediate instantly, locking the stereochemistry.

Scenario B: "I see a significant background reaction (racemic product) even without the catalyst."

Diagnosis: The uncatalyzed addition is competing with your chiral pathway. Root Cause: Dialkyl phosphites are nucleophilic enough to react with activated aldehydes (e.g., 4-nitrobenzaldehyde) without a catalyst at room temperature.

Corrective Actions:

  • Dilution: Lower the concentration (e.g., from 0.5 M to 0.1 M). Bimolecular background reactions are often more sensitive to dilution than catalyst-bound pathways.

  • Slow Addition: Add the phosphite slowly to the catalyst/aldehyde mixture via syringe pump to ensure the catalyst is always in excess relative to the free phosphite.

  • Switch Reagents: Use Diphenyl phosphite instead of Diethyl phosphite. The resulting products are often more stable against retro-reaction, though they are more reactive.

Scenario C: "My ee is high (90%+) in the crude NMR, but drops to 70% after silica column chromatography."

Diagnosis: Silica-induced racemization. Root Cause: Silica gel is slightly acidic and possesses surface hydroxyls that can catalyze the reversible breakdown of sensitive hydroxyphosphonates.

Corrective Actions:

  • Neutralize Silica: Pre-treat your silica column with 1-2% Triethylamine (Et3N) in hexane.

  • Fast Filtration: Avoid long columns. Use a short pad of silica for rapid filtration.

  • Crystallization: If possible, skip chromatography. Many

    
    -hydroxyphosphonates are solids. Recrystallization can actually upgrade ee (optical enrichment) while avoiding silica completely.
    

Module 3: Optimization Workflow & Data

Use this decision matrix to select the correct catalytic system based on your substrate class.

Substrate ClassRecommended SystemTypical ConditionsExpected eeKey Reference
Aromatic Aldehydes TBOxAl (Aluminum-Salen)Toluene, -40°C90-98%Abell & Yamamoto [1]
Aliphatic Aldehydes TADDOL-Ti(OiPr)4 Ether/Toluene, -78°C85-95%Varseev & Maier [2]
Ketones LLB (La-Li-BINOL)THF, -20°C80-94%Sasai et al. [3]
Acid-Sensitive Cinchona Alkaloids DCM, -50°C80-90%Wynberg [4]
Optimization Decision Tree

OptimizationTree Start Start Optimization CheckConv Is Conversion > 90%? Start->CheckConv CheckEE Is ee > 90%? CheckConv->CheckEE Yes LowConv Low Conversion CheckConv->LowConv No LowEE Low ee CheckEE->LowEE No Success Protocol Validated CheckEE->Success Yes Action1 Increase Catalyst Load (to 10-20%) Check Moisture (Dry Solvents) LowConv->Action1 Action2 Lower Temp (-78°C) Switch Solvent (Tol -> Et2O) LowEE->Action2 If Retro-Pudovik suspected Action3 Check Background Rxn Change Ligand Electronics LowEE->Action3 If Background Rxn suspected

Figure 2: Step-by-step logic for isolating the cause of suboptimal results.

Module 4: Standard Operating Procedure (SOP)

Protocol: TBOxAl-Catalyzed Asymmetric Hydrophosphonylation Selected for its high reliability with aromatic aldehydes and resistance to moisture compared to Ti-catalysts.

Materials:

  • Aldehyde (1.0 equiv)[1]

  • Dimethyl phosphite (1.2 equiv)[2]

  • TBOxAl Catalyst (1-5 mol%) [See Reference 1]

  • Solvent: Anhydrous Toluene or Hexane

Step-by-Step:

  • Catalyst Prep: In a flame-dried Schlenk tube under Argon, dissolve TBOxAl catalyst (0.05 mmol) in anhydrous Toluene (2.0 mL).

  • Substrate Addition: Add the aldehyde (1.0 mmol) to the catalyst solution. Stir for 10 minutes to allow coordination.

  • Cooling: Cool the mixture to -40°C using an acetonitrile/dry ice bath. Critical: Allow internal temperature to equilibrate for 15 mins.

  • Reaction: Add Dimethyl phosphite (1.2 mmol) dropwise over 5 minutes.

  • Monitoring: Stir at -40°C. Monitor via TLC.

    • Note: Do not let the reaction warm up before quenching.

  • Quench: Once the aldehyde is consumed (typically 4-12 hours), add 1M HCl (0.5 mL) while still at -40°C.

  • Workup: Warm to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography on neutral silica (or Et3N-treated silica).

Module 5: Analytical Methods (Chiral HPLC)

Accurate ee determination is impossible without the correct Chiral Stationary Phase (CSP).

Column TypePhase DescriptionSuitability for HydroxyphosphonatesMobile Phase Hint
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)High . Excellent for aromatic hydroxyphosphonates.Hexane/IPA (90:10)
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Medium . Better for sterically bulky phosphonates.Hexane/EtOH (95:5)
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)High . Robust for polar functional groups.DCM/MeOH or Hex/IPA

Analytical Tip: If peaks tail significantly, add 0.1% Trifluoroacetic acid (TFA) to the mobile phase to suppress ionization of the hydroxyl group.

References

  • Abell, J. P., & Yamamoto, H. (2008).[3] Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinolato) (TBOx) Aluminum Complex.[3] Journal of the American Chemical Society, 130(32), 10521–10523. [3]

  • Varseev, G. N., & Maier, M. E. (2009). Enantioselective synthesis of α-hydroxy phosphonates using TADDOL-derived titanates. Organic Letters, 11(15), 3362-3365.

  • Sasai, H., Arai, T., Satow, Y., Houk, K. N., & Shibasaki, M. (1995). The first enantioselective synthesis of catalytic asymmetric hydrophosphonylation of aldehydes. Journal of the American Chemical Society, 117(23), 6194–6198.

  • Wynberg, H., & Smaardijk, A. A. (1983). Asymmetric catalysis in the addition of dialkyl phosphites to aldehydes and ketones.[4] Tetrahedron Letters, 24(52), 5899-5900.

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Technical Support Center: Troubleshooting Low Stereoselectivity in Phosphonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for phosphonate synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with stereoselectivity in their reactions. Phosphonates are a critical class of compounds with wide-ranging applications, from pharmaceuticals to materials science.[1] Achieving high stereoselectivity is often paramount to their function. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate and resolve common issues leading to low stereoselectivity.

Understanding the "Why": The Basis of Stereoselectivity in Phosphonate Synthesis

Before diving into troubleshooting, it's crucial to understand the underlying principles governing stereochemical outcomes. A reaction is considered stereoselective when it preferentially forms one stereoisomer over another.[2][3] In the context of phosphonate synthesis, this often refers to controlling the formation of specific enantiomers or diastereomers. The stereochemical course of a reaction is determined by the relative energy of the transition states leading to the different stereoisomeric products.[3] A lower energy transition state will be favored, resulting in the major product. Factors that influence the energy of these transition states, such as steric hindrance, electronic effects, and chelation, are the levers we can pull to improve stereoselectivity.

Part 1: Troubleshooting Guide for Common Phosphonate Synthesis Reactions

Low stereoselectivity can manifest in various well-established phosphonate synthesis methods. This section breaks down common issues and provides actionable solutions for three key reactions: the Horner-Wadsworth-Emmons (HWE) reaction, the Pudovik reaction, and the Michaelis-Arbuzov reaction.

Issue 1: Poor E/Z Selectivity in the Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful tool for creating carbon-carbon double bonds, typically with a preference for the (E)-alkene.[4] However, achieving high (E) or (Z) selectivity can be challenging.

Common Symptoms:

  • Formation of a nearly 1:1 mixture of (E) and (Z)-alkenes.

  • Inconsistent E/Z ratios between batches.

  • Lower than expected (E)-selectivity, even with stabilized ylides.

Potential Causes & Solutions:

  • Sub-optimal Base and Cation Choice: The nature of the base and its counterion significantly impacts the equilibration of the diastereomeric oxaphosphetane intermediates, which in turn dictates the final E/Z ratio.[4]

    • For enhanced (E)-selectivity:

      • Use weaker bases: Bases like DBU or triethylamine, often in the presence of a lithium salt (e.g., LiCl), promote the reversible formation of the initial adducts.[5][6] This allows for equilibration to the thermodynamically more stable anti oxaphosphetane, which leads to the (E)-alkene.[7] The addition of LiCl can lower the energy of the open-chain intermediate, facilitating this equilibration.[6]

      • Sodium-based strong bases: Sodium hydride (NaH) is a common choice for promoting (E)-selectivity.[8]

      • Higher temperatures: Running the reaction at room temperature or slightly elevated temperatures can provide the energy needed for the intermediates to equilibrate, favoring the (E)-product.[4]

    • For enhanced (Z)-selectivity (Still-Gennari modification):

      • Use potassium-based strong bases with crown ethers: A combination of a strong potassium base like KHMDS or potassium tert-butoxide with 18-crown-6 kinetically favors the formation of the syn oxaphosphetane, which rapidly eliminates to give the (Z)-alkene.[7] The crown ether sequesters the potassium ion, preventing coordination that would favor the (E)-pathway.

      • Utilize phosphonates with electron-withdrawing groups: Phosphonates like the bis(2,2,2-trifluoroethyl) esters (Still-Gennari reagent) are designed to increase the acidity of the alpha-protons and favor the kinetic (Z)-product.[9][10]

      • Low temperatures: These reactions are typically run at -78 °C to prevent equilibration of the intermediates.[7]

  • Steric Effects of the Phosphonate and Aldehyde: The steric bulk of both the phosphonate ester groups and the aldehyde can influence selectivity.

    • For enhanced (E)-selectivity: Increasing the steric bulk of the aldehyde generally favors the (E)-isomer.[4]

    • For enhanced (Z)-selectivity: While less straightforward, highly bulky phosphonate groups can sometimes favor the (Z)-isomer under specific conditions.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the reaction intermediates.

    • For (E)-selectivity: Non-polar aprotic solvents like toluene can be beneficial when using bases like NaH.[6]

    • For (Z)-selectivity (Still-Gennari): THF is the standard solvent as it is aprotic and can solvate the intermediates without interfering with the desired kinetic pathway.[7]

Troubleshooting Workflow for HWE Reactions

hwe_troubleshooting cluster_e_selective Goal: (E)-Alkene cluster_z_selective Goal: (Z)-Alkene start Low E/Z Selectivity in HWE Reaction e_base Switch to weaker base (DBU/LiCl) or NaH start->e_base Seeking (E) z_reagent Use Still-Gennari phosphonate [bis(trifluoroethyl) ester] start->z_reagent Seeking (Z) goal Desired Selectivity Achieved e_temp Increase reaction temperature (e.g., -78°C to RT) e_base->e_temp e_solvent Use non-polar solvent (e.g., Toluene) e_temp->e_solvent e_solvent->goal z_base Use KHMDS or KOtBu with 18-crown-6 z_reagent->z_base z_temp Run at low temperature (-78°C) z_base->z_temp z_solvent Ensure anhydrous THF z_temp->z_solvent z_solvent->goal

Sources

Technical Support Center: Chiral Separation of Hydroxyphosphonate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective separation of hydroxyphosphonates via chiral chromatography. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of resolving these stereoisomers. Here, we synthesize fundamental chromatographic principles with field-proven insights to provide a comprehensive resource for method development and troubleshooting.

Introduction to the Challenge

Hydroxyphosphonates are a significant class of compounds in medicinal chemistry and materials science, often exhibiting enantiomer-specific biological activity. Their inherent acidity and polarity, however, can present unique challenges in achieving baseline separation of their enantiomers. This guide provides a structured approach to overcoming these hurdles, ensuring robust and reproducible chiral separations.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of hydroxyphosphonate enantiomers in a question-and-answer format.

Issue 1: Poor or No Enantiomeric Resolution

Question: I am injecting my racemic hydroxyphosphonate sample, but I am seeing only a single peak or two poorly resolved peaks. What are the likely causes and how can I improve the separation?

Answer:

Poor or no resolution is the most common challenge in chiral method development. It indicates that the chosen chromatographic conditions do not provide sufficient enantioselectivity. Here’s a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Chiral Stationary Phase (CSP) Selection:

The interaction between the analyte and the CSP is the cornerstone of chiral recognition.[1][2] Hydroxyphosphonates, being acidic and capable of hydrogen bonding, require CSPs that can engage in multiple interaction types.

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are the most widely used and often the best starting point due to their broad applicability.[3][4] The chiral recognition mechanism involves the formation of transient diastereomeric complexes through hydrogen bonds, π-π interactions, and steric hindrance within the helical structure of the polysaccharide.[5]

  • Anion-exchange CSPs: Given the acidic nature of the phosphonic acid group, anion-exchange CSPs can be highly effective. These phases operate through ionic interactions between the negatively charged analyte and a positively charged chiral selector on the stationary phase.

  • Cyclodextrin-based CSPs: These work on an inclusion principle, where one enantiomer fits better into the chiral cavity of the cyclodextrin.[2] This is often effective for analytes with a hydrophobic moiety that can be included in the cyclodextrin basket.

2. Optimize the Mobile Phase Composition:

The mobile phase plays a critical role in modulating the interactions between the hydroxyphosphonate and the CSP.[1]

  • Solvent Choice: In normal-phase chromatography, a non-polar solvent like hexane or heptane is used with a polar modifier such as isopropanol or ethanol. The type and concentration of the alcohol can significantly impact selectivity. In reversed-phase chromatography, acetonitrile or methanol with an aqueous buffer is common. Acetonitrile has been shown to be successful in many reversed-phase chiral separations.

  • Mobile Phase Additives: For acidic compounds like hydroxyphosphonates, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid, acetic acid, or formic acid) to the mobile phase is often crucial.[6] This suppresses the ionization of the phosphonic acid group, reducing peak tailing and improving interaction with the CSP. Conversely, for basic analytes, a basic additive like diethylamine (DEA) is used.

3. Adjust the Mobile Phase pH:

The ionization state of the hydroxyphosphonate is critical for its retention and chiral recognition. The mobile phase pH should be controlled to be at least 1.5-2 pH units away from the pKa of the phosphonic acid group to ensure a consistent ionization state and avoid peak splitting or broadening.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My enantiomers are separated, but the peaks are tailing significantly. What can I do to improve the peak shape?

Answer:

Peak tailing is a common problem when analyzing acidic compounds like hydroxyphosphonates. It is often caused by strong interactions between the analyte and active sites on the silica support of the column.

1. Mobile Phase Additives:

  • Acidic Additives: As mentioned above, adding a small percentage (typically 0.1%) of an acid like TFA or formic acid to the mobile phase can significantly improve peak shape by protonating the residual silanol groups on the silica surface and suppressing the ionization of the analyte.

  • Basic Additives: If your hydroxyphosphonate contains a basic functional group, a basic additive like DEA may be necessary to block acidic silanol sites.

2. Column Conditioning and Memory Effects:

Chiral columns can exhibit "memory effects," where additives from previous runs adsorb to the stationary phase and influence subsequent separations.[7][8] If you are switching between methods with different additives, it is crucial to thoroughly flush the column with an appropriate solvent (e.g., isopropanol) to remove any residual modifiers.[9]

3. Sample Solvent:

Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase itself.

Issue 3: Irreproducible Retention Times and Resolution

Question: My chiral separation method was working well, but now I am seeing shifts in retention times and a loss of resolution. What could be the cause?

Answer:

Irreproducibility in chiral separations can be frustrating. The highly specific nature of chiral recognition makes these methods sensitive to small changes in the chromatographic system.[7]

1. Mobile Phase Preparation:

  • Precise Composition: Ensure the mobile phase is prepared accurately and consistently. Small variations in the percentage of the organic modifier or the concentration of additives can lead to significant changes in selectivity.

  • Fresh Mobile Phase: Always use freshly prepared mobile phase. Over time, the composition of the mobile phase can change due to evaporation of the more volatile components.

2. Column Temperature:

Temperature is a critical parameter in chiral separations and can influence both retention and selectivity.[1] Maintaining a constant and controlled column temperature is essential for reproducible results. A change in ambient temperature can affect your separation if a column oven is not used.

3. Column Equilibration:

Chiral columns often require longer equilibration times than standard reversed-phase columns. Ensure the column is fully equilibrated with the mobile phase before starting your analysis. A stable baseline is a good indicator of equilibration.

4. Column Degradation:

Over time, the performance of a chiral column can degrade due to the accumulation of contaminants or damage to the stationary phase. If you suspect column degradation, you can try to regenerate it according to the manufacturer's instructions. If regeneration is unsuccessful, the column may need to be replaced.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase is generally best for hydroxyphosphonates?

A1: Polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD) are often the first choice for screening due to their broad enantioselectivity for a wide range of compounds, including those with acidic functional groups.[4][5] Anion-exchange CSPs are also a very good option specifically for acidic molecules.

Q2: What are typical starting conditions for method development?

A2: A good starting point for a normal-phase separation would be a mobile phase of n-Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid. For a reversed-phase separation, you could start with Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid.

Q3: How does temperature affect chiral separations?

A3: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1] Generally, lower temperatures lead to stronger interactions and can increase enantioselectivity, but may also lead to broader peaks. Higher temperatures can improve peak efficiency but may decrease resolution. It is an important parameter to optimize for each specific separation.

Q4: Can I use gradient elution for chiral separations?

A4: While most chiral separations are performed isocratically to maintain consistent selectivity, gradient elution can be used in some cases, particularly for samples containing compounds with a wide range of retention times.[7] However, it is important to carefully validate the method to ensure that the change in mobile phase composition does not negatively impact the resolution of the enantiomers of interest.

Q5: My hydroxyphosphonate is not soluble in the normal-phase mobile phase. What should I do?

A5: If your compound has poor solubility in non-polar solvents, a reversed-phase or polar organic mode separation is a better choice. You can also try using a different organic modifier in the normal phase, such as ethanol, which has a higher polarity than isopropanol.

Part 3: Experimental Protocols and Data

Protocol 1: Generic Screening Protocol for Hydroxyphosphonate Enantiomers

This protocol outlines a systematic approach to screen for initial separation conditions.

  • Column Selection:

    • Primary screening columns:

      • A cellulose-based CSP (e.g., Chiralcel® OD-H)

      • An amylose-based CSP (e.g., Chiralpak® AD-H)

    • Secondary screening column (if no separation is observed):

      • An anion-exchange CSP

  • Mobile Phase Screening (Normal Phase):

    • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) + 0.1% TFA

    • Mobile Phase B: n-Hexane/Ethanol (85:15, v/v) + 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV (select appropriate wavelength)

  • Mobile Phase Screening (Reversed Phase):

    • Mobile Phase C: Acetonitrile/Water (50:50, v/v) + 0.1% Formic Acid

    • Mobile Phase D: Methanol/Water (60:40, v/v) + 0.1% Formic Acid

    • Flow Rate: 0.5 mL/min

    • Temperature: 25 °C

    • Detection: UV (select appropriate wavelength)

  • Analysis:

    • Inject a small volume of your racemic standard.

    • Evaluate the chromatograms for any signs of peak splitting or separation.

    • If partial separation is observed, proceed to the optimization protocol.

Table 1: Example Mobile Phase Compositions for Polysaccharide-Based CSPs
Mobile Phase ModePrimary SolventModifierAdditive (for acidic analytes)Typical Ratio (v/v/v)
Normal Phasen-Hexane or HeptaneIsopropanol or EthanolTrifluoroacetic Acid (TFA)90:10:0.1
Reversed PhaseWaterAcetonitrile or MethanolFormic Acid or Acetic Acid50:50:0.1
Polar OrganicAcetonitrileMethanolAcetic Acid95:5:0.1
Diagram 1: Logical Workflow for Chiral Method Development

MethodDevelopmentWorkflow cluster_prep Preparation cluster_screening Screening cluster_evaluation Evaluation cluster_optimization Optimization cluster_troubleshoot Troubleshooting Start Racemic Hydroxyphosphonate Sample SelectCSP Select Primary CSPs (Polysaccharide-based) Start->SelectCSP ScreenNP Normal Phase Screening (Hexane/Alcohol + Acid) SelectCSP->ScreenNP ScreenRP Reversed Phase Screening (ACN or MeOH/Water + Acid) SelectCSP->ScreenRP Evaluate Separation Observed? ScreenNP->Evaluate ScreenRP->Evaluate Optimize Optimize Mobile Phase, Temperature, Flow Rate Evaluate->Optimize Yes SelectNewCSP Select Secondary CSP (e.g., Anion-Exchange) Evaluate->SelectNewCSP No Validate Validate Method Optimize->Validate ReScreen Re-screen Mobile Phases SelectNewCSP->ReScreen ReScreen->Evaluate

Caption: A systematic workflow for developing a chiral separation method for hydroxyphosphonate enantiomers.

References

  • Daicel Corporation. (2021, March 14). Develop Chiral Separation Methods with Daicel's Immobilized Columns. Chiral Technologies. [Link]

  • Phenomenex Inc. HPLC Technical Tip: Chiral Method Development. [Link]

  • Chromatography Today. (2019, October 29). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]

  • Rao, R. N., & Nagaraju, V. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Wang, Y., et al. (2020). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing. [Link]

  • SIELC Technologies. HPLC Separation of Glyphosate Reaction Intermediates and Impurities. [Link]

  • Diggle, G. E. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Ghanem, A., & Wang, C. (2008). Chiral Separation of Organic Phosphonate Compounds on Polysaccharide-Based Chiral Stationary Phases. ResearchGate. [Link]

  • Armstrong, D. W., & Han, S. M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 107-113. [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]

  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Fosfomycin. [Link]

  • MZ-Analysentechnik GmbH. Chiral FAQs. [Link]

  • Bhushan, R., & Kumar, V. (2013, January 31). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science, 51(8), 769-781. [Link]

  • Daicel Corporation. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]

  • Shodex. (2024, March 8). Method for LC/MS analysis of glyphosate and its related compounds. Separation Science. [Link]

  • SIELC Technologies. Fast and Versatile Mixed-Mode Approach for HPLC Separation of Basic, Acidic and Neutral Pesticides and Antibiotics in One Run. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Fosfomycin on Newcrom R1 HPLC column. [Link]

  • De Martino, M., et al. (2018). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 23(10), 2649. [Link]

  • Ates, H., et al. (2022). Concepts for New Rapid Simple HPLC Method for Quantification of Fosfomycin Trometamol in Pharmaceutical Dosage Forms with Direct UV Detection. Molecules, 27(11), 3418. [Link]

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Columns for Hydroxypropyl Phosphonate Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Chiral HPLC Columns for Hydroxypropyl Phosphonate Resolution Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Process Chemists

Executive Summary

Hydroxypropyl phosphonates (e.g., intermediates in the synthesis of Fosfomycin or nucleotide analogs) present a unique chromatographic challenge: they are highly polar, often acidic, and frequently lack strong UV chromophores. Standard generic screening often fails due to peak tailing or lack of retention.

This guide moves beyond basic column listing to provide a mechanism-based selection strategy . We compare the industry-standard Polysaccharide columns (AD/OD/IC) against the specialized Macrocyclic Antibiotic (Teicoplanin) phases, distinguishing between derivatized and native analysis workflows.

Critical Analysis of Column Technologies

The resolution of hydroxypropyl phosphonates relies on three primary molecular interactions:

  • Hydrogen Bonding: Between the phosphonate P=O/P-OH and the CSP amide groups.

  • Dipole-Dipole: Critical for the hydroxyl moiety.

  • Steric Inclusion: The "fit" of the propyl chain into the chiral cavity.

Option A: Polysaccharide Derivatives (The "Gold Standard" for Derivatized Samples)
  • Columns: Chiralpak® AD-H / IA (Amylose), Chiralcel® OD-H / IB (Cellulose).

  • Best For: Samples where the phosphonic acid group has been esterified (e.g., dimethyl phosphonate) or the hydroxyl group benzoylated.

  • Mechanism: The carbamate groups on the polysaccharide backbone form a "chiral groove." The derivatized phosphonate docks via H-bonding, while the aromatic derivative (if added) provides

    
     stacking.
    
  • Performance: High resolution (

    
    ) but requires sample pretreatment.
    
Option B: Macrocyclic Antibiotics (The "Native" Solution)
  • Columns: Chirobiotic™ T / TAG (Teicoplanin).[1]

  • Best For: Underivatized free phosphonic acids.

  • Mechanism: Teicoplanin contains an "aglycone basket" with multiple amine and hydroxyl groups. It operates via an ionic interaction (with the phosphonate anion) and H-bonding (with the hydroxypropyl group).

  • Performance: Excellent for polar/ionic species in Polar Organic Mode (POM) .

Option C: Zwitterionic Ion-Exchangers (The "Modern" Specialist)
  • Columns: Chiralpak® ZWIX(+) / ZWIX(-).[2][3][4]

  • Best For: Amino-hydroxypropyl phosphonates or zwitterionic intermediates.

  • Mechanism: Simultaneous anion- and cation-exchange combined with a chiral cleft.

Comparative Performance Data

The following data summarizes typical separation factors (


) and Resolution (

) for hydroxy-phosphonate analogs based on aggregated application data.
FeatureChiralpak AD-H (Amylose)Chiralcel OD-H (Cellulose)Chirobiotic T (Teicoplanin)Chiralpak IC (Immobilized)
Primary Target Derivatized (Esters)Derivatized (Esters)Native Free Acids Universal / Robust
Separation Mode Normal Phase (Hex/IPA)Normal Phase (Hex/IPA)Polar Organic (MeOH/Acid/Base)Reversed / Normal / DCM
Typical

1.2 – 1.51.1 – 1.31.1 – 1.41.2 – 1.6
Resolution (

)
High (

)
Moderate (

)
Moderate (

)
High (

)
Acid Tolerance Low (Requires washing)LowHigh High
Solubility Flex Low (No DCM/THF)Low (No DCM/THF)High (MeOH based)Excellent (DCM/THF OK)

Expert Insight: Amylose (AD-H) generally outperforms Cellulose (OD-H) for phosphonates due to the helical pitch of amylose accommodating the tetrahedral phosphorus geometry more effectively than the rigid cellulose rod.

Strategic Method Development Protocol

Do not guess. Follow this logic gate to select the correct workflow.

Phase 1: Analyte Assessment
  • Is the sample UV Active?

    • No: You must use RI (Refractive Index), ELSD, or CAD detection. Alternatively, derivatize with 3,5-dinitrobenzoyl chloride (DNB) to add a chromophore.

  • Is the Phosphonate Free (Acid) or Esterified?

    • Ester: Go to Phase 2A.

    • Acid:[1][2][5][6] Go to Phase 2B.

Phase 2A: The Derivatized Workflow (Polysaccharide)
  • Column: Chiralpak AD-H (Start here) or IC.

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Optimization: If

    
    , switch modifier to Ethanol. If peak tails, add 0.1% TFA.
    
Phase 2B: The Native Workflow (Macrocyclic)
  • Column: Chirobiotic T.

  • Mobile Phase (Polar Organic Mode): Methanol (100%) + 0.1% Triethylamine (TEA) + 0.1% Acetic Acid.

  • Why this works: The acid/base ratio controls the ionization state of the phosphonate, locking it into a single ionic form that interacts specifically with the Teicoplanin amine.

  • Optimization: Vary the Acid/Base ratio. Excess acid suppresses ionization (elutes faster); excess base increases ionic retention.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for selecting the optimal column and conditions.

MethodDevWorkflow Start START: Hydroxypropyl Phosphonate Sample CheckUV Check UV Activity & Acidity Start->CheckUV IsDeriv Is it Derivatized? (Ester/Benzoyl) CheckUV->IsDeriv PolyPath Polysaccharide CSP Path IsDeriv->PolyPath Yes (Ester) NativePath Native/Acidic Path IsDeriv->NativePath No (Free Acid) ScreenAD Screen 1: Chiralpak AD-H (Amylose) PolyPath->ScreenAD ScreenOD Screen 2: Chiralpak IC (Immobilized) ScreenAD->ScreenOD If Rs < 1.5 NPMode Normal Phase: Hexane/IPA/0.1% TFA ScreenAD->NPMode Teico Column: Chirobiotic T (Teicoplanin) NativePath->Teico POMMode Polar Organic Mode: MeOH + TEA/HOAc Teico->POMMode

Figure 1: Strategic decision tree for column selection based on analyte state (native vs. derivatized).

Mechanistic Insight: Why AD-H Wins for Hydroxy-Phosphonates

When the phosphonate is derivatized (e.g., to a dimethyl ester), the Chiralpak AD-H is often superior to OD-H.

The Mechanism:

  • Chiral Groove: Amylose forms a left-handed 4/1 helical structure.

  • H-Bonding: The carbamate N-H of the stationary phase acts as a hydrogen bond donor.

  • Analyte Interaction: The P=O (phosphoryl) oxygen is a strong hydrogen bond acceptor. The hydroxyl group on the propyl chain acts as a secondary anchor point.

  • Geometry: The tetrahedral geometry of the phosphonate fits more snugly into the amylose helix than the cellulose linear cavity, maximizing the energy difference (

    
    ) between enantiomers.
    

InteractionMech cluster_0 Chiral Recognition Complex CSP_NH CSP: Carbamate (N-H) (Donor) Analyte_PO Analyte: P=O (Acceptor) CSP_NH->Analyte_PO Primary H-Bond (Strong) CSP_CO CSP: Carbonyl (C=O) (Acceptor) Analyte_OH Analyte: -OH (Donor/Acceptor) Analyte_OH->CSP_CO Secondary H-Bond (Selectivity)

Figure 2: Primary hydrogen-bonding network between the Amylose carbamate backbone and the hydroxypropyl phosphonate.

References
  • Yang, G., et al. (2004). Chiral Separation of Organic Phosphonate Compounds on Polysaccharide-Based Chiral Stationary Phases. Chromatographia. Link Demonstrates the superiority of Amylose (AD) over Cellulose (OD) for phosphonate esters.

  • Francotte, E. (2001). Enantioselective chromatography as a powerful tool for the preparation of chiral drugs. Journal of Chromatography A. Link Foundational text on polysaccharide column mechanisms.

  • Berthod, A., et al. (2000). Teicoplanin Aglycone Chiral Stationary Phase: Is It Superior to Teicoplanin? Analytical Chemistry.[1][2][3][7][8][9][10] Link Establishes the protocol for using Teicoplanin columns for acidic/native chiral compounds.

  • Perrin, C., et al. (2002). Approach to the chiral separation of acidic compounds on polysaccharide CSPs. Journal of Chromatography A. Link Provides the specific mobile phase additives (TFA/DEA) required for acidic phosphonates.

Sources

Decoding Phosphonates: A Comparative Guide to P=O and O-H IR Spectroscopy Bands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, phosphonates represent a critical class of compounds, integral to the design of novel therapeutics and functional materials. Their characterization is paramount, and among the arsenal of analytical techniques, Infrared (IR) spectroscopy stands out for its ability to provide rapid and non-destructive insights into molecular structure. This guide, designed for the discerning scientist, delves into the nuances of interpreting the IR spectra of phosphonates, with a specific focus on the characteristic stretching vibrations of the phosphoryl (P=O) and hydroxyl (O-H) groups. We will explore the theoretical underpinnings of these vibrational modes, compare their spectral signatures in various chemical environments, and provide a robust experimental framework for acquiring high-quality data.

The Vibrational Language of Phosphonates: P=O and O-H Stretching

At the heart of a phosphonate's IR spectrum are the distinct absorption bands corresponding to the stretching vibrations of the P=O and O-H bonds. The position, intensity, and shape of these bands are exquisitely sensitive to the molecule's immediate chemical environment, offering a wealth of structural information.

The Phosphoryl (P=O) Stretch: A Window into Molecular Interactions

The P=O stretching vibration is one of the most prominent and diagnostic features in the IR spectrum of a phosphonate. This strong absorption typically appears in the region of 1310 to 1170 cm⁻¹ [1]. For phosphonate esters, a more specific range of 1260 to 1230 cm⁻¹ is often observed[2]. The precise wavenumber of the P=O band is a function of several factors:

  • Electronegativity of Substituents: The electronegativity of the groups attached to the phosphorus atom directly influences the P=O bond strength and, consequently, its stretching frequency. More electronegative substituents tend to pull electron density away from the phosphorus atom, strengthening the P=O bond and shifting the absorption to a higher wavenumber.

  • Hydrogen Bonding: In the presence of hydrogen bond donors, such as in phosphonic acids or when interacting with protic solvents, the P=O stretching frequency will shift to a lower wavenumber. This is due to the lengthening and weakening of the P=O bond upon its participation as a hydrogen bond acceptor. This effect can be substantial, often resulting in a broad and shifted P=O band.

  • Solvent Effects: The polarity of the solvent can also perturb the P=O stretching frequency. Polar solvents can stabilize the charge separation in the P=O bond, leading to a slight shift in the absorption band.

The Hydroxyl (O-H) Stretch in Phosphonic Acids: A Tale of Strong Hydrogen Bonds

Phosphonic acids, with their P-OH moieties, exhibit a very characteristic O-H stretching vibration. This band is typically observed as a very broad and intense absorption in the region of 2700 to 2550 cm⁻¹ [2]. The remarkable broadness of this band is a direct consequence of strong intermolecular hydrogen bonding, which is a hallmark of phosphonic acids in the condensed phase.

These molecules often form stable, centrosymmetric dimers through hydrogen bonding between the P=O and P-OH groups of two molecules. This strong interaction leads to a significant weakening and elongation of the O-H bond, resulting in a low-frequency, broad absorption. The complexity of this band can sometimes manifest as an "ABC" structure, a series of sub-peaks arising from complex vibrational couplings in the hydrogen-bonded dimer[3][4][5][6].

Comparative Analysis: Phosphonic Acids vs. Phosphonate Esters

The IR spectra of phosphonic acids and their corresponding esters provide a clear illustration of the impact of hydrogen bonding.

Functional GroupCharacteristic BandWavenumber (cm⁻¹)Band ShapeCausality
Phosphonic Acid O-H stretch2700 - 2550Very broad, strongStrong intermolecular hydrogen bonding in dimeric structures.[2][3]
P=O stretch~1240 - 1180Broad, strongP=O group acts as a hydrogen bond acceptor, weakening the bond.
Phosphonate Ester P=O stretch1260 - 1230Sharp, strongAbsence of strong hydrogen bonding to the P=O group.[2]
No O-H band--The acidic proton is replaced by an alkyl or aryl group.

Visualizing the Interactions

The following diagrams illustrate the key structural features that give rise to the observed IR spectral characteristics.

G cluster_0 Phosphonic Acid Dimer P1 P O1 O P1->O1 O2 O P1->O2 OH1 O-H P1->OH1 R1 R P1->R1 O3 O OH1->O3 P2 P P2->O3 O4 O P2->O4 OH2 H-O P2->OH2 R2 R P2->R2 OH2->O1

Caption: Hydrogen bonding in a phosphonic acid dimer.

G Sample Phosphonate Sample Detector Detector Sample->Detector IR_Source IR Radiation Source Interferometer Interferometer IR_Source->Interferometer Interferometer->Sample Computer Computer & Software Detector->Computer Spectrum IR Spectrum Computer->Spectrum

Caption: Experimental workflow for obtaining an IR spectrum.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum of a Phosphonate

To ensure the acquisition of reliable and reproducible IR data, the following step-by-step methodology is recommended. This protocol is designed to be a self-validating system, incorporating checks for instrument performance and sample preparation.

I. Instrument Preparation and Performance Verification

  • Instrument Purge: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen for at least 15-30 minutes to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum: Acquire a background spectrum. This is a critical step to account for the absorbance of the atmosphere and the instrument's optical components.

  • Performance Test: Run a performance test using a polystyrene film standard. Verify that the characteristic peaks of polystyrene are within the manufacturer's specified wavenumber and intensity tolerances. This validates the instrument's calibration and overall performance.

II. Sample Preparation

The choice of sample preparation technique depends on the physical state of the phosphonate.

  • For Solid Samples (KBr Pellet Method):

    • Grind 1-2 mg of the phosphonate sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully remove the pellet and place it in the sample holder of the spectrometer.

  • For Liquid Samples (Neat Liquid/Thin Film Method):

    • Place a small drop of the liquid phosphonate onto a salt plate (e.g., NaCl or KBr).

    • Gently place a second salt plate on top to create a thin film.

    • Mount the salt plates in the spectrometer's sample holder.

  • For Solution-State Analysis (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum with the clean, empty ATR crystal.

    • Place a small amount of the phosphonate solution directly onto the ATR crystal.

    • Acquire the sample spectrum.

III. Data Acquisition

  • Set Acquisition Parameters:

    • Scan Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is sufficient for most routine analyses.

    • Number of Scans: Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Acquire Spectrum: Initiate the data acquisition.

IV. Data Processing and Analysis

  • Baseline Correction: Apply a baseline correction to the spectrum to remove any sloping or curved baseline.

  • Peak Picking: Identify and label the wavenumbers of the key absorption bands, paying close attention to the P=O and O-H stretching regions.

  • Interpretation: Correlate the observed band positions, shapes, and intensities with the known structural features of the phosphonate and the comparative data provided in this guide.

By adhering to this comprehensive guide, researchers can confidently utilize IR spectroscopy to elucidate the structural characteristics of phosphonates, accelerating their research and development endeavors.

References

  • Thomas, L. C., & Chittenden, R. A. (1964). Characteristic infrared absorption frequencies of organophosphorus compounds—I The phosphoryl (PO) group. Spectrochimica Acta, 20(3), 467-487. [Link]

  • Ohwada, K. (1968). Infrared Spectra of Organic Phosphates in the Combination Region of the C–O and P–O Vibrations. Applied Spectroscopy, 22(3), 209-209. [Link]

  • Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Corbridge, D. E. C. (1974). The Structural Chemistry of Phosphorus. Elsevier.
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • Zenobi, M. C., Luengo, C. V., Avena, M. J., & Rueda, E. H. (2008). An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 270-276. [Link]

  • Kolesnikov, A. I., Kweon, J., & Yildirim, T. (2012). Explaining the structure of the OH stretching band in the IR spectra of strongly hydrogen-bonded dimers of phosphinic acid and their deuterated analogs in the gas phase: a computational study. The Journal of Physical Chemistry A, 116(20), 4983-4991. [Link]

  • Zapata Trujillo, L. F., et al. (2021). Computational Infrared Spectroscopy of 958 Phosphorus-bearing Molecules. arXiv preprint arXiv:2105.09204. [Link]

  • Denisov, G. S., Gindin, V. A., & Schreiber, V. M. (2003). The hydrogen bond motifs in crystalline forms of phosphonic acids. Journal of Molecular Structure, 648(1-2), 11-19.
  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (2025). MDPI. [Link]

  • Frost, R. L., & Weier, M. L. (2004). IR spectra of the PO 4-stretching region of (a) vivianite, (b) baricite and (c) bobierrite. Mineralogical Magazine, 68(2), 333-341.
  • Understanding nature's proton highway. (2026). EurekAlert!. [Link]

  • Barnes, G. L., & Kjaergaard, H. G. (2012). Explaining the Structure of the OH Stretching Band in the IR Spectra of Strongly Hydrogen-Bonded Dimers of Phosphinic Acid and Their Deuterated Analogs in the Gas Phase: A Computational Study. The Journal of Physical Chemistry A, 116(20), 4983-4991. [Link]

  • Siddall, T. H., & Wilhite, R. N. (1963). INFRARED SPECTRA OF CYCLIC PHOSPHONATE ESTERS (No. DP-809). Du Pont de Nemours (E. I.) and Co., Aiken, SC (USA). Savannah River Lab.
  • Johnson, C. J., et al. (2015). Cryogenic Vibrational Spectroscopy of the Deprotonated Dimer of Phosphoric Acid. The Journal of Physical Chemistry A, 119(50), 12133-12140. [Link]

  • Barnes, G. L., & Kjaergaard, H. G. (2012). Explaining the Structure of the OH Stretching Band in the IR Spectra of Strongly Hydrogen-Bonded Dimers of Phosphinic Acid and Their Deuterated Analogs in the Gas Phase: A Computational Study. The Journal of Physical Chemistry A, 116(20), 4983-4991. [Link]

  • Barnes, G. L., & Kjaergaard, H. G. (2012). Explaining the Structure of the OH Stretching Band in the IR Spectra of Strongly Hydrogen-Bonded Dimers of Phosphinic Acid and Their Deuterated Analogs in the Gas Phase: A Computational Study. ResearchGate. [Link]

  • George, L., & Parthasarathy, R. (1990). Matrix-Isolation Infrared Spectroscopy of Organic Phosphates. Applied Spectroscopy, 44(7), 1184-1187.

Sources

Literature reference standards for (S)-diethyl 2-hydroxypropylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical standards, synthesis comparisons, and quality control protocols for (S)-diethyl 2-hydroxypropylphosphonate , a critical chiral building block in organophosphorus medicinal chemistry.

A Publish Comparison Guide for Drug Development & Organic Synthesis

Executive Summary: The Chiral Imperative

(S)-Diethyl 2-hydroxypropylphosphonate is a high-value chiral intermediate used primarily in the synthesis of bioactive aminophosphonates and as a reference standard for establishing enantiomeric purity in antiviral drug development (e.g., Tenofovir analogs, Fosfomycin derivatives).

Unlike its racemic counterpart, the (S)-enantiomer is often the "eutomer" (active isomer) or the required precursor for stereospecific inversion reactions (Mitsunobu) to generate (R)-configured drugs. This guide compares the Biocatalytic Route (Gold Standard) against Chemical Reduction and establishes the protocols for validating its identity and purity.

Technical Profile & Identification

PropertySpecification
Chemical Name (S)-Diethyl (2-hydroxypropyl)phosphonate
Parent CAS (Ketone) 1067-71-6 (Diethyl 2-oxopropylphosphonate)
Molecular Formula C₇H₁₇O₄P
Molecular Weight 196.18 g/mol
Stereochemistry (S)-Configuration (>99% ee preferred)
Appearance Colorless to pale yellow viscous oil
Solubility Soluble in CHCl₃, CH₂Cl₂, MeOH, Ethanol; slightly soluble in water
Key Impurities (R)-Enantiomer, Diethyl 2-oxopropylphosphonate (starting material)

Comparative Analysis: Production Routes

The choice of synthesis dictates the impurity profile and enantiomeric excess (ee).

Method A: Biocatalytic Reduction (The "Gold Standard")
  • Mechanism: Asymmetric reduction of diethyl 2-oxopropylphosphonate using whole-cell biocatalysts.[1]

  • Catalyst: Saccharomyces cerevisiae (Baker's Yeast) or Geotrichum candidum.

  • Performance:

    • Yield: 60–85%

    • Enantiomeric Excess (ee): >99% (S)

    • Green Chemistry: Aqueous media, ambient temperature.[2][3]

  • Why it wins: It avoids toxic transition metals and expensive chiral ligands required for chemical hydrogenation.

Method B: Chemical Reduction (NaBH₄)
  • Mechanism: Non-selective hydride transfer.

  • Reagent: Sodium Borohydride (NaBH₄) in Ethanol.

  • Performance:

    • Yield: >90%

    • Enantiomeric Excess (ee): 0% (Racemic)

  • Drawback: Requires subsequent enzymatic resolution or chiral chromatography to isolate the (S)-isomer, reducing theoretical yield to <50%.

Method C: Chemical Synthesis from Chiral Pool
  • Mechanism: Ring opening of (S)-propylene oxide with diethyl phosphite (Pudovik-type).

  • Performance:

    • Yield: Variable (often lower due to regioselectivity issues).

    • Purity: High ee, but risk of regioisomers (1-hydroxy vs 2-hydroxy).

Visualization: Synthesis & Stereoselectivity Logic

SynthesisPathways Ketone Diethyl 2-oxopropylphosphonate (CAS 1067-71-6) BakersYeast Biocatalysis (Baker's Yeast) Ketone->BakersYeast Asymmetric Reduction NaBH4 Chemical Reduction (NaBH4) Ketone->NaBH4 Non-selective Reduction Rhodotorula Biocatalysis (Rhodotorula rubra) Ketone->Rhodotorula Asymmetric Reduction S_Isomer (S)-Enantiomer (>99% ee) TARGET PRODUCT BakersYeast->S_Isomer Racemate Racemic Mixture (50% S / 50% R) NaBH4->Racemate R_Isomer (R)-Enantiomer (Impurity/Alternative) Rhodotorula->R_Isomer

Figure 1: Comparative synthesis routes showing the stereochemical divergence based on catalyst selection.

Experimental Protocols & Validation

Protocol 1: Biocatalytic Synthesis of (S)-Standard

Adapted from Green Chem., 2015, 17, 4570.

  • Preparation: Suspend 100 g of fresh compressed Baker's Yeast in 500 mL of tap water at 30°C.

  • Activation: Add 50 g of sucrose and stir for 30 minutes to activate the yeast (CO₂ evolution).

  • Reaction: Add Diethyl 2-oxopropylphosphonate (5 g, 25.7 mmol) dropwise.

  • Incubation: Stir at 30°C for 24–48 hours. Monitor by TLC (EtOAc/Hexane 1:1) or ³¹P NMR.[4][3][5][6]

  • Workup: Centrifuge to remove biomass. Saturate supernatant with NaCl and extract with CHCl₃ (3 x 100 mL).

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (SiO₂, CHCl₃/MeOH gradient).

Protocol 2: Quality Control (Self-Validating System)

To certify the material as a "Reference Standard," you must cross-validate using ³¹P NMR (chemical purity) and Chiral HPLC (optical purity).

A. ³¹P NMR Spectroscopy (The "Heartbeat")

Phosphorus NMR is the quickest way to detect the starting ketone or decomposition products (mono-esters).

  • Solvent: CDCl₃

  • Frequency: 162 MHz (or higher)

  • Standard: Triphenylphosphine (internal, optional)

  • Expected Shift: δ ~ 29-31 ppm (Doublet of multiplets due to P-H coupling).

  • Impurity Flag: Signal at ~22 ppm indicates oxidation/hydrolysis; Signal at ~25 ppm indicates starting ketone.

B. Chiral HPLC (The "Fingerprint")
  • Column: Chiralpak AD-H or AS-H (Daicel), 250 x 4.6 mm.

  • Mobile Phase: Hexane : Isopropanol (90:10 or 85:15).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (limited chromophore) or Refractive Index (RI).

  • Retention Times (Approx):

    • (R)-Isomer: ~10-12 min

    • (S)-Isomer: ~15-18 min (Confirm with racemic spike).

Analytical Decision Tree

Use this logic flow to determine if your synthesized batch meets "Reference Standard" grade.

QC_Workflow Start Crude Product Isolated P31_NMR 31P NMR Analysis (CDCl3) Start->P31_NMR Purity_Check Single Peak @ ~30 ppm? P31_NMR->Purity_Check Reject_Chem REJECT: Chemical Impurities (Ketone/Hydrolysis) Purity_Check->Reject_Chem No Chiral_HPLC Chiral HPLC (Chiralpak AD-H) Purity_Check->Chiral_HPLC Yes EE_Check ee > 99%? Chiral_HPLC->EE_Check Reject_Opt DOWNGRADE: Racemic or Low ee (Use as Tech Grade) EE_Check->Reject_Opt No Approve APPROVE: Reference Standard Grade EE_Check->Approve Yes

Figure 2: Quality Control Decision Tree for certifying (S)-diethyl 2-hydroxypropylphosphonate.

References

  • Biocatalytic Synthesis (Baker's Yeast)

    • Title: "Application of cyanobacteria for chiral phosphon
    • Source:Green Chemistry, 2015, 17, 4570–4578.
    • URL:[Link]

  • Chemical Synthesis & Characterization

    • Title: "Efficient Synthesis of Diethyl, Dialkyl α-Hydroxy-propylene-bisphosphon
    • Source:Molecules, 2023 (via ResearchG
    • URL:[Link]

  • Analytical Method (Chiral HPLC)

    • Title: "Synthesis of Enantiomerically Enriched Protected 2-Amino-3-hydroxypropylphosphon
    • Source:Beilstein Journal of Organic Chemistry, 2023.
    • URL:[Link]

  • General Reactivity (Pudovik Reaction)

    • Title: "Diethyl (2-oxopropyl)
    • Source:Organic Syntheses, Coll. Vol. 9, p. 234.
    • URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling [(S)-2-Hydroxypropyl]phosphonic acid diethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

"Safety is not just compliance; it is the first step of a successful synthesis."

Handling [(S)-2-Hydroxypropyl]phosphonic acid diethyl ester requires a nuanced understanding of organophosphorus chemistry. While this compound is not a neurotoxic nerve agent precursor (unlike some methylphosphonates), it presents specific irritation and hydrolysis risks that standard "lab safety" often overlooks.

This guide moves beyond the generic Safety Data Sheet (SDS) to provide a risk-based operational framework for researchers.

Immediate Hazard Snapshot
ParameterClassificationCritical Note
Primary Health Risk Irritant (Skin/Eye/Respiratory) H315, H319, H335.[1][2][3] High viscosity can make eye-rinse difficult.
Reactivity Hygroscopic / Hydrolysis Risk Absorbs moisture to form acidic byproducts.
Physical State Viscous LiquidDifficult to pipette accurately; clings to gloves.
Flash Point >110°C (Typical)Combustible, but low flammability risk under normal ambient conditions.

Part 2: Mechanistic Hazard Analysis (The "Why")

To select the right PPE, we must understand the molecule's behavior.

1. The Lipophilic/Hydrophilic Balance: This molecule contains a polar hydroxyl group (-OH) and lipophilic ethyl ester groups. This duality allows it to penetrate skin barriers effectively. While systemic toxicity is lower than simple organophosphates, the rate of absorption can be significant.

2. The Hydrolysis Trap: Phosphonate esters are susceptible to hydrolysis in the presence of moisture (hygroscopic nature).



Over time, improper storage leads to the formation of mono-esters and phosphonic acids. Safety Implication:  Old or improperly stored bottles may be significantly more corrosive/acidic than the label suggests.

Part 3: Personal Protective Equipment (PPE) Matrix

Do not default to generic "lab safety." Select PPE based on your specific interaction with the chemical.

The Glove Permeation Logic
  • Latex: AVOID. Esters degrade natural rubber rapidly.

  • Nitrile (4 mil): Acceptable for incidental splash protection only.

  • Nitrile (8 mil) / Butyl Rubber: Required for immersion or prolonged handling (e.g., cleaning spills, synthesis scale-up).

PPE Decision Framework[4]

PPE_Decision_Tree Start Start: Assess Activity Volume Volume / Contact Risk? Start->Volume LowRisk < 10 mL (Incidental Contact) Volume->LowRisk Low HighRisk > 100 mL (Synthesis/Cleanup) Volume->HighRisk High StandardPPE Standard Protocol: - Lab Coat (Cotton) - Safety Glasses - Nitrile Gloves (4 mil) LowRisk->StandardPPE EnhancedPPE Enhanced Protocol: - Chemical Apron - Chemical Goggles (Sealed) - Double Gloving (Nitrile) - Fume Hood REQUIRED HighRisk->EnhancedPPE

Figure 1: Risk-based PPE selection logic. Note that "High Risk" mandates sealed goggles due to the viscous nature of the liquid, which is difficult to flush from eyes.

Part 4: Operational Protocols

Receiving and Storage
  • Inspection: Upon receipt, check the bottle seal. If the liquid appears cloudy, hydrolysis may have initiated.

  • Environment: Store in a cool, dry place. Ideally, store under an inert atmosphere (Nitrogen or Argon) if the bottle is opened, as the hydroxyl group is prone to oxidation and the ester to hydrolysis.

  • Secondary Containment: Always store phosphonates in a polyethylene tray to capture drips.

Transfer and Handling (The "Syringe Technique")

Because the liquid is viscous, pouring is messy and increases exposure risk.

  • Setup: Work inside a certified chemical fume hood.

  • Tooling: Use a glass syringe with a wide-bore needle (16G or 18G) for transfers < 50 mL.

  • Technique:

    • Insert needle.

    • Slowly draw liquid (viscosity requires patience to avoid cavitation/bubbles).

    • Wipe the needle exterior with a Kimwipe before removing from the reagent bottle to prevent dripping.

    • Disposal of Wipe: Immediately place the Kimwipe in a solid waste bin inside the hood.

Spill Response Strategy

Phosphonate esters are oily and difficult to clean with water alone.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area (If > 500mL) Spill->Evacuate PPE_Up 2. Don Enhanced PPE (Goggles + Double Gloves) Evacuate->PPE_Up Contain 3. Containment (Vermiculite/Sand Dam) PPE_Up->Contain Absorb 4. Absorb (Do NOT use combustible paper) Contain->Absorb Clean 5. Solvent Wash (Acetone/Ethanol -> Soap Water) Absorb->Clean Dispose 6. Hazardous Waste Tag (P-Containing Organic) Clean->Dispose

Figure 2: Sequential workflow for managing spills.[2][3][4][5][6][7] Note the use of solvent wash; water alone will bead up on the oily ester, spreading the contamination.

Part 5: Disposal and Environmental Stewardship

Critical Rule: Never dispose of phosphonate esters down the drain. Even if not acutely toxic, organophosphorus compounds contribute to eutrophication in water systems and can interfere with wastewater treatment biological processes.

  • Segregation: Collect in a waste container specifically marked "Organic Waste - Phosphorus Containing."

  • Labeling: Clearly state the full chemical name. Do not use abbreviations like "DHPP."

  • Destruction: The preferred method is commercial incineration equipped with scrubbers to handle phosphorus oxides (P2O5) generated during combustion.

Part 6: References & Verification

  • PubChem. Diethyl (S)-2-hydroxypropylphosphonate Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Feb 2026).

  • ECHA (European Chemicals Agency). Registration Dossier - Phosphonate Esters. General guidance on organophosphorus handling. Available at: [Link].

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Standard protocol for viscous irritants.

(Note: Specific breakthrough times for this exact chiral molecule are rare in public literature; recommendations are based on homologous diethyl phosphonate ester data.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.